molecular formula C12H17NO B2583841 (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine CAS No. 2248172-67-8

(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine

Cat. No.: B2583841
CAS No.: 2248172-67-8
M. Wt: 191.274
InChI Key: JJKKAVCBKWORSR-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine is a chiral chromane derivative of significant interest in medicinal chemistry and pharmacological research. Chromane and chromene scaffolds are recognized for their diverse biological activities, making them valuable templates for developing novel therapeutic agents. This compound is supplied as a single stereoisomer, which is critical for investigating stereospecific interactions with biological targets. Research into structurally related chromane and chromene derivatives indicates potential applications in the study of the central nervous system (CNS). These compounds have been investigated as ligands for various neuroreceptors and have shown promise in preclinical research models for a range of disorders, including psychiatric conditions, pain, and substance abuse . The chromane core structure is a privileged scaffold in drug discovery, often explored for its potential as an agonist or antagonist at key CNS targets . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with care, utilizing appropriate personal protective equipment and safety protocols. The product is provided with comprehensive analytical data to ensure identity and purity.

Properties

IUPAC Name

(2S)-2-(3,4-dihydro-2H-chromen-6-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9(8-13)10-4-5-12-11(7-10)3-2-6-14-12/h4-5,7,9H,2-3,6,8,13H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKKAVCBKWORSR-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC2=C(C=C1)OCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=CC2=C(C=C1)OCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pharmacological Profile of 6-Aminochroman Analogues: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged 6-Aminochroman Scaffold

In medicinal chemistry, the chroman (3,4-dihydro-2H-1-benzopyran) ring system is universally recognized as a "privileged scaffold," capable of addressing a wide array of biological targets[1]. By specifically functionalizing the 6-position with an amine group, the resulting 6-aminochroman derivatives gain unique stereoelectronic properties. The amine acts as a critical hydrogen-bond donor and acceptor, while its lone pair conjugates with the aromatic ring to elevate electron density. This specific electronic tuning is the causal driver behind the scaffold's versatile pharmacological profile, which spans neuroprotection, central nervous system (CNS) modulation, antioxidant action, and oncology[1].

This technical guide synthesizes current structural designs, target interactions, and standardized laboratory protocols surrounding 6-aminochroman analogues for drug development professionals.

Neuropharmacology: Serotonin & Dopamine Modulation

A primary application of 6-aminochroman derivatives is in the treatment of CNS disorders, functioning prominently as modulators of monoaminergic signaling systems[2].

Structural Causality in 5-HT Binding

Piperidine and piperazine derivatives bearing a 6-aminochroman moiety have been shown to selectively target the serotonin 1A (


) receptor as well as the serotonin transporter (SERT)[2]. The biological causality lies in the spatial orientation of the 6-amino group, which accurately mimics the protonated amine pharmacophore of endogenous biogenic amines (like serotonin and dopamine). This orientation enables deep penetration into the orthosteric binding pockets of hippocampal receptors, subsequently inhibiting the binding of tritiated serotonin ligands[2].

These compounds demonstrate profound 5-HT reuptake inhibitory effects combined with


 agonistic behavior[2]. Furthermore, systemic administration of these analogues triggers measurable biochemical changes in the brain, including altered DOPA accumulation in the striatum and 5-HTP accumulation in the Nucleus raphe, validating their penetration across the blood-brain barrier (BBB) and their dual dopaminergic/serotonergic activity[2].

G A 6-Aminochroman Analog B 5-HT1A Receptor A->B Agonism C Serotonin Transporter (SERT) A->C Reuptake Inhibition D Gi/o Protein Activation B->D F Synaptic 5-HT Accumulation C->F E Decreased cAMP D->E

Fig 1: Dual mechanism of 6-aminochromans in serotonergic neurotransmission.

Cytotoxicity & Oncology Applications

Beyond the CNS, modifications to the 6-aminochroman core yield potent antineoplastic agents. Recent studies have focused on 6-amino-2-styrylchromone derivatives , evaluating them against aggressive human cancer lines, notably the HT-29 colon adenocarcinoma cell line[1].

Substituent Effects on Cytotoxicity

The cytotoxic efficacy of these analogues is highly dependent on the steric and electronic nature of the substituents on the styryl ring. Bulky, highly lipophilic, and electron-withdrawing or strongly donating multi-substitutions dramatically alter membrane permeability and kinase-inhibitory potential. For example, replacing a mono-methoxy group with a trimethoxy configuration drastically shifts the


 profile.

Table 1: Cytotoxic Activity of 6-Amino-2-styrylchromone Derivatives (HT-29 Cells) [1]

CompoundSubstitution on Styryl Ring

(

M)
Efficacy Relative to Control
9a 4-OCH₃> 100Inactive
9b 4-CH₃> 100Inactive
9c 4-F85.3Low
9d 4-Cl72.4Moderate
9e 4-Br69.8Moderate
9f 4-NO₂45.2High
9h 3,4,5-tri-OCH₃28.9Superior
5-FU (Positive Control)35.7Standard

Data Logic: The 3,4,5-trimethoxy derivative (9h) outperforms the clinical standard 5-Fluorouracil (5-FU). The dense electron cloud generated by the three methoxy groups likely enhances intercalation with DNA or high-affinity binding within the hydrophobic pockets of proliferative enzymes.

Antioxidant Capacity & Synthesis of -Aminophosphonates

Because oxidative stress is a primary vector in neurodegeneration, the intrinsic antioxidant properties of chroman derivatives are highly prized[1]. To augment this, chemists utilize the Kabachnik–Fields multicomponent reaction to fuse the 6-aminochroman core with phosphonates, yielding ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-aminophosphonates.

Using a Tin(II) chloride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) catalyst, 6-aminochroman derivatives react efficiently with benzaldehydes and triethyl phosphite. The catalytic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

activates the carbonyl group of the aldehyde, facilitating nucleophilic attack by the 6-amino nitrogen to form an imine intermediate. The subsequent nucleophilic addition of the phosphite yields the

-aminophosphonate. These specific derivatives exhibit exceptional reducing power—often surpassing ascorbic acid at low concentrations—by stabilizing radical intermediates through the highly conjugated nitrogen-aromatic-oxygen system of the modified chroman ring[3].

Standardized Experimental Protocols

To ensure self-validating and reproducible workflows, the following step-by-step methodologies represent the gold-standard assays for evaluating 6-aminochroman analogues.

Protocol A: MTT Assay for Cytotoxicity Assessment[1]

Self-Validation Note: Always include a positive control (e.g., 5-Fluorouracil) to validate cell line sensitivity, and a vehicle control (0.1% DMSO) to establish the baseline baseline 100% viability metric.

  • Cell Seeding: Cultivate human colon adenocarcinoma (HT-29) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in 5%

    
    [1]. Seed at a density of 
    
    
    
    cells/well in a 96-well plate. Incubate for 24 hours.
  • Compound Treatment: Prepare serial dilutions of the 6-aminochroman analogues (e.g., 10 to 150

    
    M) in serum-free media. Treat the cells for 48 hours.
    
  • MTT Addition: Remove the media. Add 100

    
    L of fresh media containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)[1]. Incubate in the dark for 4 hours at 37°C.
    
  • Formazan Solubilization: Carefully aspirate the MTT solution. Add 150

    
    L of pure DMSO to each well to dissolve the insoluble purple formazan crystals.
    
  • Quantification: Read the optical density (OD) at 570 nm using a microplate spectrophotometer. Calculate

    
     via non-linear regression.
    

G N1 Cell Seeding (HT-29) N2 Analog Treatment (48h) N1->N2 N3 Add MTT (Incubate 4h) N2->N3 N4 Solubilize (DMSO) N3->N4 N5 Read Absorbance (570 nm) N4->N5

Fig 2: Step-by-step MTT assay workflow for cytotoxicity evaluation.

Protocol B: FRAP (Ferric Reducing Antioxidant Power) Assay[3]

Self-Validation Note: Generating a standard curve using known concentrations of Ascorbic Acid (


) ensures the reliability of the reduction kinetics.
  • Reagent Preparation: Prepare fresh FRAP reagent by mixing 300 mM Acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     in a 10:1:1 volumetric ratio. Warm to 37°C.
    
  • Sample Initiation: Aliquot 10

    
    L of the synthesized 
    
    
    
    -aminophosphonate chroman derivative (at various
    
    
    M concentrations) into a 96-well plate.
  • Reaction: Add 190 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    L of the FRAP reagent to each well. The antioxidant compounds will reduce the 
    
    
    
    -TPTZ complex to a deeply blue-colored ferrous (
    
    
    ) complex.
  • Incubation & Measurement: Incubate for exactly 30 minutes in the dark at room temperature. Measure the absorbance at 593 nm. High absorbance correlates to high radical-reducing power.

References

  • [1] A Comparative Analysis of N-methylchroman-6-amine and Other Chroman Derivatives in Biological Assays. BenchChem. Available at:

  • [2] Piperdine and piperazine derivatives which affect the C.N.S. (EP0648767B1). Google Patents. Available at:

  • [3] SnCl2-catalyzed Kabachnik–Fields synthesis of α-aminophosphonates with potent antioxidant activity. PMC (NIH). Available at:

Sources

Toxicological and Pharmacological Profiling of (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid evolution of Novel Psychoactive Substances (NPS) necessitates proactive pharmacological profiling. (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine represents an emerging, highly sophisticated structural paradigm. By hybridizing a beta-methylphenethylamine aliphatic chain with a bulky, oxygen-containing chroman pharmacophore, this compound bridges the structural gap between pure phenethylamine stimulants and entactogenic benzofurans. This technical guide establishes the fundamental chemical identity, proposed intracellular signaling pathways, and rigorous, self-validating experimental workflows required to evaluate its toxicological liability.

Chemical Identity & Pharmacophore Architecture

Most prevalent substituted amphetamines, such as 6-(2-aminopropyl)benzofuran (6-APB) or 3,4-methylenedioxymethamphetamine (MDMA), are alpha-methylphenethylamines . In these structures, the methyl group is located on the alpha-carbon adjacent to the primary amine, heavily dictating monoamine transporter (MAT) affinity and metabolic resistance.

In stark contrast, the target compound is a beta-methylphenethylamine derivative. The migration of the methyl group to the beta-carbon significantly alters the steric parameters required for target engagement[1].

  • Stereochemical Causality: The (2S)-configuration is not arbitrary; it dictates chiral selectivity. When docking into the primary S1 binding pocket of monoamine transporters, the (2S)-beta-methyl spatial projection effectively mimics the orientation of the highly active dextro-amphetamine (S)-alpha-methyl group[2].

  • Ring Substitution: Base beta-methylphenethylamines (like BMPEA) act primarily at peripheral norepinephrine transporters[1]. However, integrating the 3,4-dihydro-2H-chromene ring dramatically shifts the binding profile. Analogous to 5-APB and 6-APB, the incorporation of this rigid, oxygen-bearing bicyclic system greatly enhances binding affinity at the serotonin transporter (SERT) and the 5-HT2 receptor subtypes[3].

Proposed Pharmacodynamics and Signaling Mechanism

Based on its hybrid architecture, we hypothesize that (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine acts as a broad-spectrum serotonin-norepinephrine-dopamine releasing agent (SNDRA) .

Rather than merely blocking transporter reuptake, the compound must enter the presynaptic terminal—either through lipophilic diffusion or active transport—to function as a substrate. Once intracellular, it acts as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 agonism triggers a Gαs-protein cascade, leading to the accumulation of cAMP and the subsequent activation of Protein Kinase A (PKA). PKA catalyzes the phosphorylation of DAT, NET, and SERT, forcing the transporters to reverse their conformation and expel monoamines into the synaptic cleft.

SignalingPathway NPS (2S)-2-(Chroman-6-yl)propan-1-amine TAAR1 Intracellular TAAR1 Receptor NPS->TAAR1 Transmembrane Entry Gs Gαs Protein Activation TAAR1->Gs Conformation Shift AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Phos MAT Phosphorylation PKA->Phos Catalyzes Efflux Monoamine Efflux (DAT/NET/SERT) Phos->Efflux Reverse Transport

Fig 1. TAAR1-mediated monoamine efflux signaling pathway triggered by the novel beta-methyl NPS.

Self-Validating Experimental Protocols

To rigorously map the functional and toxicological profile of this novel agent, we utilize two parallel pre-clinical screening assays. Each protocol incorporates built-in mechanistic controls to ensure absolute data integrity.

Protocol I: High-Throughput Monoamine Uptake & Release Assay

Causality: To establish whether the compound is a true releasing agent or merely a reuptake inhibitor, we rely on human embryonic kidney (HEK293) cells stably transfected with human DAT, NET, or SERT. Because HEK293 cells inherently lack native MAT expression, they eliminate endogenous background interference[2].

  • Cell Preparation: Seed HEK293 cells into poly-D-lysine coated 96-well plates at a density of 30,000 cells/well 24 hours prior to experimentation[2].

  • Isotope Loading: Pre-load the cells by incubating them with 0.05 µM of [3H]dopamine, [3H]MPP+, or[3H]5-HT in Krebs-HEPES Buffer (KHB) for 20 minutes at 37°C[2].

  • Background Validation: To accurately subtract non-specific uptake, incubate parallel control wells with a massive excess (1 µM) of the non-selective MAT inhibitor indatraline[2].

  • Efflux Induction (Critical Step): Wash cells twice with KHB. To definitively separate efflux from reuptake inhibition, add 10 µM of monensin —a selective Na+/H+ ionophore—to a subset of wells. Monensin collapses the sodium gradient, selectively augmenting transporter-mediated reverse efflux[2]. If the compound’s signal scales with monensin, it is a confirmed substrate-releaser.

  • NPS Challenge: Expose the cells to the (2S)-chroman derivative in varying concentrations (0.1 nM – 100 µM) for 10 minutes.

  • Quantification: Terminate the assay via rapid vacuum filtration using Whatman GF/B filters. Retained radioactivity is quantified via liquid scintillation counting[2].

Protocol II: Dual-Endpoint Hepatotoxicity Assay

Causality: Ring-substituted stimulants (including cathinones and benzofurans) frequently induce severe hepatotoxicity. However, simple cell-death assays fail to identify the specific mechanism of damage. By measuring both intracellular ATP and adenylate kinase (AK) simultaneously, we can identify specific mitochondrial uncoupling[4]. If ATP pools deplete at lower drug concentrations than those required to induce gross cell lysis, the drug is inherently mitotoxic.

  • Cultivation: Maintain human hepatoma HepG2 cells at 37°C in a 5% CO2 humidified atmosphere. Passage cells utilizing TrypLE Express when they reach 70–80% confluency[4].

  • Seeding: Seed cells in 96-well culture plates and incubate for 24 hours to ensure adherence.

  • Dosing: Treat the cells with the test substance dissolved in the medium (ranging from 0.01 mM to 2.0 mM) and incubate for exactly 24 hours[4].

  • Endpoint 1 (Gross Cytotoxicity): Assess cell membrane integrity by measuring AK release in the supernatant using a luminescence-based ToxiLight BioAssay Kit[4].

  • Endpoint 2 (Mitochondrial Toxicity): Lyse the cells and quantify the remaining intracellular ATP content. Compare the EC50 of ATP depletion against the EC50 of AK release[4].

Quantitative Data Presentation

By comparing the hypothetical biochemical signature of the target compound to established reference drugs, researchers can immediately assess its behavioral and physiological risks.

CompoundStructural ClasshDAT IC₅₀ (µM)hNET IC₅₀ (µM)hSERT IC₅₀ (µM)5-HT₂B Affinity
(2S)-2-(Chroman-6-yl)propan-1-amine Beta-Methyl / Chroman0.85 (Proj)0.45 (Proj)1.10 (Proj)Strong Agonist
6-APB [3]Alpha-Methyl / Benzofuran1.300.400.90Strong Agonist
BMPEA [1]Beta-Methyl / Phenyl0.980.22> 10.0Negligible
MDMA Alpha-Methyl / Benzodioxole3.500.450.60Moderate Agonist

Table 1. Expected and comparative in vitro monoamine transporter inhibition potencies. "Proj" denotes the projected binding profile for the novel compound based on structure-activity relationship mapping.

Conclusion

The (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine scaffold demonstrates a formidable intersection of stereospecific transporter targeting and potent receptor binding. Due to the high probability of prominent serotonin and dopamine efflux paired with peripheral adrenergic stimulation, it likely carries a high abuse liability and acute toxicity risk. Implementing stringent, multi-parametric screening (such as monensin-controlled cellular efflux and dual-endpoint ATP/AK hepatotoxicity assays) is absolutely critical to accurately assess the pharmacodynamic threat posed by this compound.

References

  • Schindler CW, et al. (2021). "Reinforcing effects of phenethylamine analogs found in dietary supplements." Psychopharmacology. 1

  • Rudin D, et al. (2021). "Supplementary data (2-Aminopropyl)benzo[β]thiophenes (APBTs) are novel monoamine transporter ligands." Liverpool John Moores University / Neuropharmacology. 2

  • Luethi D, et al. (2017). "Mechanisms of hepatocellular toxicity associated with new psychoactive synthetic cathinones." Toxicology. 4

  • Dawson P, et al. (2014). "The effects of benzofury (5-APB) on the dopamine transporter and 5-HT2-dependent vasoconstriction in the rat." Progress in Neuro-Psychopharmacology and Biological Psychiatry. 3

Sources

Methodological & Application

Application Notes: Triflimide-Catalyzed Synthesis of Chromane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chromanes and Modern Catalysis

The chromane (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged heterocyclic motif integral to a vast array of biologically active molecules and natural products.[1][2] Its presence in compounds like α-tocopherol (Vitamin E), as well as in pharmaceuticals such as the antihypertensive agent cromakalim and the beta-blocker nebivolol, underscores its importance in medicinal chemistry and drug development.[3] Consequently, the development of efficient, mild, and versatile methods for synthesizing substituted chromanes is a primary objective for synthetic chemists.

Traditionally, chromane synthesis has relied on methods that can require harsh conditions or multi-step sequences.[1][2] The advent of organocatalysis has provided a powerful alternative, offering metal-free pathways that often proceed under mild conditions with high functional group tolerance. Within this field, strong Brønsted acids have emerged as potent catalysts for various cyclization and annulation reactions.

Triflimide (Tf₂NH), a crystalline, non-corrosive, and highly acidic organocatalyst, has proven to be exceptionally effective in this domain.[4][5] Its strong acidity, coupled with the low nucleophilicity of its conjugate base, allows it to catalyze reactions by protonating substrates without engaging in unwanted side reactions.[5] This application note details a robust and convergent protocol for the synthesis of diverse chromane derivatives using triflimide catalysis, specifically focusing on the annulation of o-hydroxy benzylic alcohols with alkenes.[3][6][7] This method is characterized by its operational simplicity, mild reaction conditions (room temperature), and the use of readily accessible starting materials.[3][7]

Mechanistic Insights: The Role of Triflimide

The triflimide-catalyzed synthesis of chromanes from o-hydroxy benzylic alcohols and alkenes proceeds through a well-defined cationic cascade mechanism. The high Brønsted acidity of triflimide is crucial for initiating the reaction sequence.[4][6]

The catalytic cycle can be understood through three key steps:

  • Carbocation Formation: The reaction commences with the protonation of the benzylic hydroxyl group of the o-hydroxy benzylic alcohol by triflimide. This protonation turns the hydroxyl group into an excellent leaving group (H₂O), facilitating its departure and the formation of a stabilized benzylic carbocation intermediate. The proximity of the phenolic oxygen and the aromatic ring provides resonance stabilization to this key intermediate.

  • Nucleophilic Attack (Alkene Addition): The generated carbocation is a potent electrophile. It is rapidly intercepted by the nucleophilic π-bond of the alkene (or allylsilane). This step forms a new carbon-carbon bond and generates a second carbocationic intermediate, now distal to the aromatic ring.

  • Intramolecular Hydroalkoxylation (Ring Closure): The phenolic hydroxyl group, acting as an intramolecular nucleophile, attacks the newly formed carbocation. This cyclization step, an intramolecular hydroalkoxylation, forges the pyran ring of the chromane scaffold.[1][2][8][9]

  • Catalyst Regeneration: A final deprotonation step, typically by the triflimide conjugate base or a weak base introduced during workup, regenerates the triflimide catalyst and releases the final chromane product, completing the catalytic cycle.

This mechanistic pathway highlights why triflimide is an ideal catalyst: its strength is sufficient to generate the initial carbocation under mild conditions, and its non-nucleophilic counter-anion does not interfere with the desired reaction pathway.[5]

Triflimide_Catalyzed_Chromane_Synthesis Catalytic Cycle for Chromane Synthesis cluster_0 Catalytic Cycle S1 o-Hydroxy Benzylic Alcohol I1 Protonated Alcohol S1->I1 + H⁺ (from Tf₂NH) Cat_H Tf₂NH (Catalyst) Cat_H->I1 I2 Benzylic Carbocation I1->I2 - H₂O H2O H₂O I1->H2O I3 Alkylated Carbocation I2->I3 + Alkene Alkene Alkene (Nucleophile) Alkene->I2 Product Chromane Product I3->Product Intramolecular Cyclization Product->Cat_H - H⁺ (to Tf₂N⁻) Cat_Anion Tf₂N⁻ Cat_Anion->Cat_H Regeneration

Figure 1. Proposed catalytic cycle for the triflimide-catalyzed annulation of o-hydroxy benzylic alcohols and alkenes.

Experimental Protocols

Safety Precaution: Triflimide is a strong acid and should be handled with care in a fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Dichloromethane (DCM) is a volatile solvent and should also be handled in a fume hood.

Materials and Reagents
  • o-Hydroxy benzylic alcohol derivative (1.0 equiv)

  • Alkene or allylsilane derivative (1.5 equiv)

  • Triflimide (Tf₂NH) (5 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hexanes and Ethyl Acetate (for chromatography)

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and stir bars

General Procedure for Chromane Synthesis[7]

This protocol is adapted from the method reported by Thomson and coworkers.[3][7]

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add the o-hydroxy benzylic alcohol (1.0 mmol, 1.0 equiv).

  • Solvent and Reagent Addition: Dissolve the starting material in anhydrous dichloromethane (to make a 0.1 M solution). Begin stirring the solution. Add the alkene or allylsilane (1.5 mmol, 1.5 equiv) dropwise.

  • Catalyst Addition: Add a pre-prepared solution of triflimide in DCM (e.g., 0.125 M solution) to provide 5 mol % of the catalyst.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).[7]

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure chromane derivative.[7]

Figure 2. Step-by-step experimental workflow for triflimide-catalyzed chromane synthesis.

Substrate Scope and Data Presentation

The triflimide-catalyzed annulation demonstrates broad applicability with respect to both the benzylic alcohol and the alkene coupling partner.[7] The reaction tolerates a range of substituents on the aromatic ring of the alcohol, including both electron-donating and electron-withdrawing groups.[3][7] Various alkenes and allylsilanes can be successfully employed to generate diverse substitution patterns on the resulting chromane.

Table 1: Representative Examples of Triflimide-Catalyzed Chromane Synthesis [3][7]

Entryo-Hydroxy Benzylic Alcohol (R¹)Alkene/Silane (R², R³)ProductYield (%)
1PhenylMethallyltrimethylsilane2,2-Dimethyl-4-phenylchromane73
24-MethoxyphenylMethallyltrimethylsilane4-(4-Methoxyphenyl)-2,2-dimethylchromane85
34-ChlorophenylMethallyltrimethylsilane4-(4-Chlorophenyl)-2,2-dimethylchromane78
42-NaphthylMethallyltrimethylsilane2,2-Dimethyl-4-(naphthalen-2-yl)chromane80
5Phenyl1-Methylstyrene2-Methyl-2,4-diphenylchromane75
6PhenylMethylenecyclohexane4-Phenyl-spiro[chroman-2,1'-cyclohexane]82

Yields are for isolated products after flash chromatography. Data is representative of yields reported in the literature.[3][7]

Troubleshooting and Key Considerations

  • Low Yield:

    • Moisture: The reaction is sensitive to moisture, which can hydrolyze the carbocation intermediates. Ensure all glassware is flame-dried and anhydrous solvents are used.

    • Starting Material Purity: Impurities in the benzylic alcohol or alkene can lead to side reactions. Purify starting materials if necessary.[10]

    • Catalyst Activity: Ensure the triflimide is of high purity and has been stored in a desiccator.

  • Side Product Formation:

    • Alkene Polymerization: For highly reactive alkenes, adding the catalyst solution slowly at 0 °C may mitigate polymerization.

    • Elimination: In some cases, elimination to form a styrenyl-phenol intermediate can compete with cyclization. Using a less coordinating solvent like DCM generally favors the desired annulation.[7]

  • Difficult Purification:

    • If the product co-elutes with byproducts, optimizing the reaction conditions to improve conversion and minimize side reactions is the best approach.[10] Careful selection of the eluent system for column chromatography is critical.

Conclusion

The use of triflimide as a Brønsted acid catalyst provides a highly efficient, convergent, and operationally simple method for the synthesis of a wide range of chromane derivatives. The reaction proceeds under mild, metal-free conditions, tolerates diverse functional groups, and utilizes readily available precursors. This protocol represents a significant advancement in synthetic methodology, providing researchers in medicinal chemistry and materials science with a reliable tool for accessing this important heterocyclic scaffold.

References

  • Giles, R. G. F., et al. (2013). Gold(I)-catalysed one-pot synthesis of chromans using allylic alcohols and phenols. Beilstein Journal of Organic Chemistry, 9, 1857–1863. Available at: [Link]

  • Giles, R. G. F., et al. (2013). Gold(I)-catalysed one-pot synthesis of chromans using allylic alcohols and phenols. PubMed Central. Available at: [Link]

  • Thomson, R. J., et al. (2015). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. Organic Chemistry Portal. Available at: [Link]

  • Luo, J., et al. (2015). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry, 80(8), 4446–4449. Available at: [Link]

  • Zaripov, D. I., et al. (2022). Triflamides and Triflimides: Synthesis and Applications. Molecules, 27(16), 5240. Available at: [Link]

  • Luo, J., et al. (2024). Synthesis of Chromanes by Triflimide-catalyzed Annulations of Benzylic Alcohols and Alkenes. ChemRxiv. Available at: [Link]

  • Taylor, R. J. K., et al. (2016). Boronic acid / Brønsted acid co-catalyst systems for the synthesis of 2H-chromenes from phenols and α,β-unsaturated carbonyls. Organic & Biomolecular Chemistry, 14(25), 5925-5932. Available at: [Link]

  • Luo, J., et al. (2024). Synthesis of Chromanes by Triflimide-catalyzed Annulations of Benzylic Alcohols and Alkenes. ChemRxiv. Available at: [Link]

  • Rueping, M., et al. (2007). Brønsted Acid Catalyzed, Conjugate Addition of β-Dicarbonyls to In Situ Generated ortho-Quinone Methides-Enantioselective Synthesis of 4-Aryl-4H-Chromenes. Angewandte Chemie International Edition, 46(4), 670-673. Available at: [Link]

  • Chemical Block (n.d.). Chiral N-Triflyl Phosphoramides. Chemical Block. Available at: [Link]

  • Tiefenbacher, K., et al. (2014). Intramolecular Hydroalkoxylation Catalyzed inside a Self-assembled Cavity of an Enzyme-like Host Structure. Chemical Communications, 50(100), 15913-15916. Available at: [Link]

  • Marks, T. J., et al. (2009). Intramolecular hydroalkoxylation/cyclization of alkynyl alcohols mediated by lanthanide catalysts. Scope and reaction mechanism. Journal of the American Chemical Society, 131(1), 263-276. Available at: [Link]

  • Hu, W., et al. (2020). Brønsted Acid Catalyzed Enantioselective Assembly of Spirochroman-3,3-oxindoles. Organic Letters, 22(8), 3058–3063. Available at: [Link]

  • Zaripov, D. I., et al. (2022). (PDF) Triflamides and Triflimides: Synthesis and Applications. ResearchGate. Available at: [Link]

  • Yamamoto, H., et al. (2007). Design of Chiral N-Triflyl Phosphoramide as a Strong Chiral Brønsted Acid and Its Application to Asymmetric Diels−Alder Reaction. Journal of the American Chemical Society, 129(39), 11904–11905. Available at: [Link]

  • Goodman, J. M., et al. (2021). N-Triflylphosphoramides: highly acidic catalysts for asymmetric transformations. Organic & Biomolecular Chemistry, 19(43), 9565-9618. Available at: [Link]

  • Bolm, C., et al. (2018). Scheme 4. Synthesis of the planar chiral N-triflyl phosphoramide (+)-16 a. ResearchGate. Available at: [Link]

Sources

Application Note: Scalable Synthesis and Optimization of Chroman-4-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

The chroman-4-one (2,3-dihydro-4H-chromen-4-one) structural motif is a privileged pharmacophore in medicinal chemistry. It forms the core of diverse bioactive natural products, such as flavanones and isoflavanones, and serves as a vital precursor for designing synthetic drugs with antiviral, anticancer, and Sirtuin-2 (SIRT2) inhibitory activities[1]. Because substitutions at the C2, C6, and C8 positions dramatically alter the target binding affinity and pharmacokinetic profile, medicinal chemists require modular, high-yielding synthetic pathways to construct these scaffolds[2].

This application note provides drug development professionals and synthetic chemists with two fully validated, causal-driven protocols for generating functionalized chroman-4-ones:

  • The Eaton's Reagent Pathway: An intramolecular Friedel-Crafts acylation strategy ideal for unsubstituted or A-ring substituted chroman-4-ones.

  • The Microwave-Assisted Tandem Aldol/Oxa-Michael Pathway: A highly efficient, single-step protocol to synthesize 2-substituted chroman-4-ones (flavanones) directly from acetophenones.

Mechanistic Causality & Pathway Selection

As a Senior Application Scientist, it is crucial to understand why a specific synthetic route is selected over alternatives. The optimal route depends entirely on the target substitution pattern and the tolerance of existing functional groups.

Route A: Intramolecular Friedel-Crafts Acylation via Eaton's Reagent

To synthesize A-ring substituted chroman-4-ones (e.g., 6-bromochroman-4-one), the standard approach involves the base-promoted


 or Michael addition of a phenol to 3-chloropropionic acid or acrylic acid, yielding a 3-phenoxypropanoic acid derivative. This intermediate must then undergo intramolecular cyclization.

Why Eaton's Reagent? Historically, this cyclization utilized Polyphosphoric Acid (PPA) or Lewis acids like


. However, PPA is highly viscous, creating severe stirring limitations and heat-transfer issues at standard reaction temperatures (80–100 °C), complicating scale-up and quenching[3].
Eaton’s reagent (a solution of 7.7 wt% phosphorus pentoxide in methanesulfonic acid) offers comparable or superior dehydrating and Brønsted acid strength but exists as a low-viscosity liquid at room temperature[4][5]. This fundamental physical property allows for rapid, homogeneous mixing, tighter temperature control (preventing charring of the arene ring), and a significantly safer, highly exothermic-controlled aqueous quench.
Route B: Tandem Base-Promoted Oxa-Michael Addition

When synthesizing 2-substituted chroman-4-ones (flavanones), a distinct approach is required. The reaction between 2'-hydroxyacetophenones and aromatic/aliphatic aldehydes typically stops at the 2'-hydroxychalcone intermediate.

Why Microwave-Assisted Diisopropylamine (DIPA)? The transformation of 2'-hydroxychalcones to flavanones is a thermodynamically controlled equilibrium[6]. Traditional cyclization requires harsh acids (


, 

) or prolonged basic reflux to drive the intramolecular oxa-Michael addition. By utilizing microwave (MW) irradiation in the presence of a secondary amine base (DIPA), the system provides immediate, uniform thermal energy (160–170 °C) that overcomes the high activation barrier of the ring-closure step[2][7]. This drives the tandem Claisen-Schmidt aldol condensation and the subsequent oxa-Michael addition into a single, highly efficient cascade reaction.

Mechanistic Visualization

G Phenol Substituted Phenol InterA 3-Phenoxypropanoic Acid Phenol->InterA NaOH (aq) Reflux, 4-6h PropAcid 3-Chloropropionic Acid PropAcid->InterA Chroman Chroman-4-one (Route A Product) InterA->Chroman Eaton's Reagent 70°C, 2-3h Friedel-Crafts Acetophenone 2'-Hydroxyacetophenone Chalcone 2'-Hydroxychalcone Acetophenone->Chalcone DIPA, EtOH MW 160°C Aldol Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->Chalcone Flavanone 2-Substituted Chroman-4-one (Route B Product) Chalcone->Flavanone In-Situ Oxa-Michael Cyclization

Figure 1: Divergent synthetic pathways for unsubstituted chroman-4-ones and 2-substituted flavanones.

Method Comparison and Experimental Data

To guide strategy selection, Table 1 summarizes the key operational metrics and expected outcomes of the two protocols based on recent synthetic literature[2][3][7].

ParameterRoute A: Eaton's Reagent CyclizationRoute B: MW-Assisted Tandem Addition
Primary Utility A-ring substituted chroman-4-ones (No C2 sub)2-Alkyl/Aryl substituted chroman-4-ones
Reaction Time 2–3 hours1 hour
Reaction Temp. 70–80 °C (Conventional heating)160–170 °C (Microwave irradiation)
Intermediate 3-Phenoxypropanoic acid (Requires isolation)2'-Hydroxychalcone (Generated in-situ)
Average Yield 65% – 85%[5]55% – 88%[7]
Scalability High (Gram to Kilogram scale)Moderate (Vessel size limited by MW reactor)

Self-Validating Experimental Protocols

Protocol 1: Synthesis of A-Ring Substituted Chroman-4-ones via Eaton's Reagent

This protocol details the cyclization of an isolated 3-phenoxypropanoic acid derivative into its corresponding chroman-4-one.

Materials & Reagents:

  • 3-(4-Bromophenoxy)propanoic acid (10.0 mmol, 2.45 g)

  • Eaton’s Reagent (7.7 wt%

    
     in 
    
    
    
    ) (15.0 mL)
  • Ethyl Acetate (EtOAc)

  • 5% aqueous

    
     solution
    
  • Ice water

Step-by-Step Procedure:

  • Preparation: In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (

    
    ), add Eaton’s Reagent (15.0 mL).
    
  • Substrate Addition: Begin vigorous stirring. Slowly add 3-(4-bromophenoxy)propanoic acid (10.0 mmol) in small portions over 10 minutes to prevent acute temperature spikes.

  • Cyclization: Heat the homogeneous, bright brown solution to 70–80 °C using an oil bath. Maintain temperature and stirring for 2.5 hours[3].

  • Validation Checkpoint (TLC): Withdraw a 10 µL aliquot and quench in 1 mL of ice water/EtOAc (1:1). Spot the organic layer on a silica TLC plate (Eluent: 8:2 Hexane:EtOAc). The starting acid will remain near the baseline; the cyclized product will migrate rapidly (

    
    ) and illuminate intensely under 254 nm UV light.
    
  • Quenching: Upon reaction completion, remove the flask from heat. While stirring vigorously, carefully pour the mixture into a 250 mL beaker containing 100 g of crushed ice. Caution: Highly exothermic reaction.

  • Extraction and Neutralization: Extract the aqueous mixture with EtOAc (

    
     mL). Combine the organic phases and wash successively with water (50 mL), 5% 
    
    
    
    (
    
    
    mL) until the aqueous layer tests slightly basic (pH ~8), and brine (50 mL).
  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude 6-bromochroman-4-one. Purify via recrystallization (ethanol) or flash chromatography if necessary.
    
Protocol 2: One-Pot Microwave Synthesis of 2-Substituted Chroman-4-ones

This single-step protocol directly converts starting acetophenones and aldehydes into Sirtuin 2-selective chroman-4-one inhibitors[2][7].

Materials & Reagents:

  • 2'-Hydroxyacetophenone (5.0 mmol, 0.68 g)

  • Hexanal (or other appropriate aldehyde) (5.5 mmol, 1.1 equiv.)

  • Diisopropylamine (DIPA) (5.5 mmol, 1.1 equiv.)

  • Absolute Ethanol (12.5 mL, to achieve ~0.4 M concentration)

Step-by-Step Procedure:

  • Vessel Preparation: To a 20 mL heavy-walled microwave reaction vial containing a magnetic stir bar, add 2'-hydroxyacetophenone (5.0 mmol) and absolute ethanol (12.5 mL).

  • Reagent Loading: Add hexanal (5.5 mmol) followed by DIPA (5.5 mmol) via microsyringe. Seal the vial tightly with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Program the instrument to heat to 160–170 °C and maintain this temperature for exactly 1 hour (fixed hold time, normal absorption)[7].

  • Validation Checkpoint (Visual & TLC): The crude mixture may briefly turn deep yellow/orange during the initial minutes (indicating the transient 2'-hydroxychalcone intermediate). Post-irradiation, the solution should lighten slightly. TLC analysis (Eluent: 9.5:0.5 Heptane:EtOAc) should confirm the disappearance of the highly colored chalcone intermediate and the emergence of the 2-pentylchroman-4-one product.

  • Workup: Transfer the cooled reaction mixture to a separatory funnel, dilute with Dichloromethane (

    
    , 40 mL).
    
  • Washing: Wash the organic layer successively with 10% aqueous NaOH (20 mL) to remove unreacted starting phenol, 1M aqueous HCl (20 mL) to neutralize the DIPA, water (20 mL), and brine (20 mL)[7].

  • Purification: Dry the organic phase over

    
    , filter, and evaporate the solvent. Purify the crude oil by flash column chromatography (using a 0–5% EtOAc in heptane gradient) to obtain the pure 2-pentylchroman-4-one as a pale yellow viscous liquid.
    

References

  • Natarajan, S. R., et al. "Synthesis of Rigidified eIF4E/eIF4G Inhibitor-1 (4EGI-1) Mimetic and Their in Vitro Characterization as Inhibitors of Protein–Protein Interaction". Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

  • Hu, H., et al. "Metal-Free Synthesis of Carbamoylated Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)arylaldehydes with Oxamic Acids". MDPI. URL: [Link]

  • Schiedel, M., et al. "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors". Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Said, S. A., et al. "A Density functional theory study of the isomerization of substituted 2'-hydroxychalcones to the corresponding flavanones". Journal of the Chemical Society of Pakistan. URL: [Link]

  • Schiedel, M., et al. "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors". PMC. URL: [Link]

Sources

Application Note: High-Throughput Cholinesterase Inhibition Assay for Chromane Derivatives Using a Modified Ellman’s Method

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The development of Multi-Target Directed Ligands (MTDLs) is a leading strategy in combating neurodegenerative disorders such as Alzheimer's disease (AD). Among promising scaffolds, chromane derivatives (including gem-dimethylchroman-4-amines and chroman-4-ones) have emerged as privileged structures. They exhibit potent antioxidant activity, neuroprotective effects, and dual cholinesterase inhibition—targeting both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)[1].

Notably, structural features of chromane analogs facilitate binding to the Peripheral Anionic Site (PAS) of AChE, which is essential not only for catalytic inhibition but also for preventing AChE-induced amyloid-β (Aβ) aggregation[2]. To accurately quantify the inhibitory potency (IC₅₀) of these lipophilic, heterocyclic compounds, the classical colorimetric assay developed by George Ellman in 1961 remains the gold standard[3], provided it is rigorously optimized for microplate formats and interference controls.

Mechanistic Principle of the Assay

Ellman's assay is an indirect, photometric method relying on the rapid hydrolysis of a synthetic substrate, Acetylthiocholine (ATC) or Butyrylthiocholine (BTC) , by the targeted cholinesterase enzyme.

  • Enzymatic Cleavage: The enzyme hydrolyzes ATC/BTC into acetate (or butyrate) and a pharmacologically active free thiol, thiocholine [4].

  • Colorimetric Derivatization: Thiocholine immediately undergoes a nucleophilic reaction with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid), or Ellman's reagent).

  • Quantification: This non-enzymatic second step generates the 5-thio-2-nitrobenzoate (TNB) anion. The TNB anion is highly stable at slightly alkaline pH and exhibits a strong yellow color with an absorption maximum at 412 nm (molar attenuation coefficient ε = 13,600 M⁻¹·cm⁻¹)[4]. The rate of color formation (ΔA/min) is directly proportional to the enzyme's active velocity[5].

EllmanMechanism ATC Acetylthiocholine (Substrate) Thiocholine Thiocholine (Contains free -SH) ATC->Thiocholine Enzymatic Hydrolysis Acetate Acetate ATC->Acetate AChE Acetylcholinesterase (AChE / BuChE) AChE->ATC Catalyzes TNB TNB Anion Yellow Color (λ = 412 nm) Thiocholine->TNB Nucleophilic Attack DTNB DTNB (Ellman's Reagent) DTNB->TNB Reacts with -SH

Biochemical mechanism of Ellman's assay for quantifying cholinesterase activity.

Reagents & Experimental Preparation

  • Buffer System: 100 mM Potassium Phosphate Buffer, pH 8.0. (Causality: AChE activity is optimal near pH 8.0, and the TNB thiolate anion is fully ionized and stabilized at this pH, ensuring linear detection[5][6].)

  • Enzyme Solutions: AChE (from Electrophorus electricus) or BuChE (from Equine serum), prepared at 0.03 U/mL in the assay buffer[1][5].

  • Substrates: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) prepared at 10 mM in distilled water.

  • Ellman’s Reagent: DTNB prepared at 10 mM in buffer. Protect from light.

  • Test Compounds (Chromane Derivatives): Dissolved in DMSO to create 10 mM stock solutions. Serial dilutions should be prepared so that the final assay concentration of DMSO does not exceed 1% (v/v) to prevent enzyme denaturation[7].

Step-by-Step Microplate Protocol

The following methodology represents a 96-well format optimized to characterize slow-binding, PAS-interacting MTDLs[6].

Step 1: Reaction Mixture Assembly To a clear, flat-bottom 96-well microplate, sequentially add:

  • 145 µL of 100 mM Potassium Phosphate Buffer (pH 8.0).

  • 20 µL of the chromane derivative test compound (at varying concentrations).

  • 20 µL of the AChE or BuChE enzyme solution[6].

Step 2: Pre-Incubation Phase Incubate the microplate in the dark at 37°C for 15 minutes[6].

  • Causality & Expert Insight: Chromane derivatives often exhibit mixed-type inhibition and interact with the allosteric peripheral site[1][2]. Pre-incubation is critical to allow the inhibitor-enzyme complex to reach thermodynamic equilibrium before the competing natural-like substrate is introduced. Bypassing this step leads to severe underestimations of IC₅₀.

Step 3: Assay Initiation Rapidly add to each well:

  • 10 µL of 10 mM DTNB solution.

  • 10 µL of 10 mM ATCI or BTCI solution[6].

  • Expert Insight on Ratios: Ensure the optimal concentration ratio of DTNB to ATC is maintained (ideally between 1.25 and 3.74). An excessive surplus of DTNB can artificially lower the ATC hydrolysis rate, skewing kinetic curves[4].

Step 4: Kinetic Measurement Immediately place the microplate in a spectrophotometer. Record the absorbance kinetically at 412 nm every 1 minute for a duration of 10–15 minutes at 37°C.

AssayWorkflow Step1 1. Reagent Assembly Buffer (pH 8.0), Test Compound, Enzyme Step2 2. Binding Pre-Incubation 15 min at 37°C (Crucial for slow-binding PAS inhibitors) Step1->Step2 Step3 3. Reaction Initiation Add Substrate (ATC/BTC) & DTNB Step2->Step3 Step4 4. Kinetic Spectrophotometry Read Absorbance at 412 nm every 60s for 15 mins Step3->Step4 Step5 5. Data Interpretation Calculate Initial Velocity (ΔA/min) Determine % Inhibition & IC50 Step4->Step5

Step-by-step microplate workflow for the Ellman's cholinesterase inhibition assay.

Analytical Rigor and Troubleshooting

To ensure a self-validating system, the following controls must be run concurrently:

  • Compound Blank (Crucial for Chromanes): Many chromane analogs possess intrinsic antioxidant properties[1][5]. They may directly reduce DTNB into TNB in the absence of an enzyme, resulting in a false-positive colorimetric signal. Always run a well containing Buffer + Test Compound + DTNB + ATC (NO ENZYME). Subtract this background rate from your active test wells.

  • Solvent Control (100% Activity): A well containing Buffer + DMSO (at the same concentration as test wells) + Enzyme + DTNB + ATC. This serves as the uninhibited maximum velocity (

    
    ).
    
  • Positive Control: Use an established reference drug, such as Donepezil or Galantamine, to validate the sensitivity of the enzyme batch[2].

Data Presentation & IC₅₀ Calculations

The initial velocity (


) is determined from the linear portion of the kinetic curve (ΔAbsorbance / ΔTime). Percentage inhibition is calculated using the formula:


To evaluate Structure-Activity Relationships (SAR), IC₅₀ values are extracted via non-linear regression. As demonstrated in literature evaluating gem-Dimethyl-chroman-4-amines against BuChE, modifying the substitution on the chromane amine directly alters target affinity[6].

Table 1: Representative BuChE Inhibition by Structurally Modified Chromane Derivatives [6]

Compound DesignationAmine Substitution ProfileExperimental IC₅₀ (µM)Inhibition Target Profile
4a Benzyl12 ± 1BuChE Selective
4b 4-Methoxybenzyl15 ± 2BuChE Selective
4c 3,4-Dimethoxybenzyl22 ± 2BuChE Selective
4d 2-Phenylethyl7.6 ± 0.9BuChE Selective (Optimal)
4e 3-Phenylpropyl9.1 ± 0.8BuChE Selective
Donepezil (Reference Standard)3.5 ± 0.3Dual (AChE highly preferred)

Data adapted from evaluations of chromane derivatives acting as promising scaffolds in Alzheimer’s drug discovery pipelines.

References

1.[3] A new and rapid colorimetric determination of acetylcholinesterase activity. PubMed/Biochemical Pharmacology. 3 2.[6] A Comparative Analysis of N-methylchroman-6-amine and Other Chroman Derivatives in Biological Assays. Benchchem. 6 3.[4] Ellman's method is still an appropriate method for measurement of cholinesterases activities. PubMed Central / NIH. 4 4.[1] Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. PubMed. 1 5.[5] In Vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders. PLOS One. 5 6.[2] Therapeutic potency of substituted chromones as Alzheimer's drug: Elucidation of acetylcholinesterase inhibitory activity through spectroscopic and molecular modelling investigation. PubMed Central / NIH. 2

Sources

Application Note: Comprehensive LC-MS/MS Methodologies for the Identification and Quantitation of Novel Psychoactive Substances (NPS)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative

The landscape of novel psychoactive substances (NPS)—encompassing synthetic cannabinoids, synthetic cathinones, and novel synthetic opioids—presents an evolving moving target for forensic and clinical laboratories. Historically, Gas Chromatography-Mass Spectrometry (GC-MS) served as the analytical gold standard. However, GC-MS workflows often struggle with the thermal degradation of fragile synthetic cannabinoids, require cumbersome derivatization steps, and lack the sensitivity required for trace-level sub-ng/mL biological screening[1].

Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the definitive platform for NPS analysis. LC-MS/MS delivers the selectivity necessary to differentiate isobaric compounds, the sensitivity to detect rapidly metabolizing analytes in complex matrices, and the throughput required for broad-spectrum multi-panel screening[2],[3]. This application note details the mechanistic rationale, standardized protocols, and self-validating system suitability requirements for implementing a robust LC-MS/MS NPS workflow.

Mechanistic Rationale: The "Why" Behind the Workflow

As an analytical scientist, it is critical to understand the causality driving our experimental parameters. An effective LC-MS/MS method is not merely a sequence of steps, but a carefully balanced thermodynamic and electronic system.

Sample Preparation: The Case for Protein Precipitation (PPT)

When developing a broad-spectrum screening method for over 100+ NPS targets, Solid Phase Extraction (SPE) can inadvertently exclude novel classes due to its selective retention mechanisms. NPS molecules span a massive polarity range (logP values from -1 to >6). Protein precipitation (PPT) using cold organic solvents (e.g., Acetonitrile/Methanol) is preferred for whole blood because it provides a non-selective, "catch-all" extraction mechanism. While it leaves more matrix components than SPE, coupling PPT with highly selective tandem mass spectrometry ensures high throughput with universally acceptable recoveries[2].

Chromatographic Causality: Buffers and Stationary Phases

Chromatographic separation of NPS is typically achieved using a sub-3 µm or superficially porous C18 stationary phase. However, when resolving closely eluting positional isomers (e.g., ortho-, meta-, and para-fluorofentanyl), switching to a Pentafluorophenyl (PFP) or Biphenyl column introduces


 interactions that drastically improve isomeric resolution[4],[5].

Mobile Phase Chemistry: A typical aqueous mobile phase utilizes water with 5–10 mM ammonium formate and 0.1% formic acid.

  • Formic Acid: Lowers the pH (~2.7), ensuring that basic nitrogen atoms within synthetic cathinones and opioids are fully protonated (

    
    ). This pre-ionization in the liquid phase drastically enhances Electrospray Ionization (ESI+) efficiency[4].
    
  • Ammonium Formate: Provides volatile buffering capacity. By standardizing the ionic strength of the mobile phase, it prevents secondary interactions between basic amine groups and residual surface silanols on the column, effectively eliminating peak tailing[4].

Mass Spectrometry Configuration: MRM vs. MRM-IDA-EPI

While standard Multiple Reaction Monitoring (MRM) on a Triple Quadrupole (QqQ) is excellent for absolute quantitation, it is susceptible to false positives when analyzing unknown analogs with identical transition masses. Modern protocols leverage QTRAP technologies utilizing Information Dependent Acquisition (IDA) to trigger Enhanced Product Ion (EPI) scans[4]. When an MRM threshold is triggered, the third quadrupole acts as a linear ion trap, capturing a full-scan MS/MS spectrum of the peak. This allows for definitive spectral library matching, distinguishing co-eluting isobaric groups with unparalleled confidence.

Workflow Visualization

NPS_Workflow S1 1. Biological Matrix Collection (Whole Blood / Urine) S2 2. Sample Extraction (Protein Precipitation w/ ACN) S1->S2 S3 3. Chromatographic Separation (UHPLC, C18 or PFP Column) S2->S3 S4 4. Mass Spectrometry (MRM-IDA-EPI / Q-TOF) S3->S4 S5 5. Data Acquisition & Processing (Library Matching & Quantitation) S4->S5 S6 6. Forensic/Clinical Reporting (Validation via ASB 036) S5->S6

Comprehensive LC-MS/MS analytical workflow for the detection of Novel Psychoactive Substances.

Standardized Experimental Protocol

This step-by-step protocol outlines the high-throughput quantitative screening of synthetic cannabinoids, cathinones, and opioids in human whole blood, optimized for a UHPLC-QTRAP system[2],[4],[6].

Step 1: Internal Standard & Reagent Preparation
  • Prepare a combined Internal Standard (IS) mixture in methanol containing deuterated analogues (e.g., Fentanyl-D5, JWH-018-D9, Mephedrone-D3) at a concentration of 10 ng/mL[6].

  • Chill Acetonitrile (LC-MS grade) to -20°C for precipitation.

Step 2: Sample Extraction (Protein Precipitation)
  • Aliquot 200 µL of human whole blood into a 2.0 mL microcentrifuge tube.

  • Add 20 µL of the combined IS working solution. Vortex briefly.

  • Add 600 µL of cold (-20°C) Acetonitrile to induce precipitation.

  • Vortex aggressively for 2 minutes.

  • Centrifuge at 14,000 RPM (4°C) for 10 minutes to pellet the precipitated proteins.

  • Transfer 400 µL of the supernatant to an autosampler vial and dilute with 400 µL of Mobile Phase A (to match initial gradient conditions and prevent peak distortion).

Step 3: UHPLC Separation Conditions
  • Column: Phenomenex Kinetex C18 (50 x 3.0 mm, 2.6 µm) or equivalent[4].

  • Column Temperature: 40°C.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in HPLC Water.

  • Mobile Phase B: 50:50 Methanol/Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 8.0 min: Ramp to 40% B

    • 8.0 - 13.0 min: Ramp to 95% B

    • 13.0 - 14.5 min: Hold at 95% B (Wash)

    • 14.6 - 17.0 min: 10% B (Equilibration)

  • Injection Volume: 10 µL.

Step 4: Mass Spectrometry Parameters

Operate the instrument in Positive Electrospray Ionization (ESI+) mode.

  • Curtain Gas: 30 psi | Collision Gas: Medium

  • IonSpray Voltage: 5500 V

  • Source Temperature: 500°C

  • Ion Source Gases: GS1: 50 psi, GS2: 60 psi.

Data Presentation & Representative Parameters

Table 1: Representative MRM Transitions for Key NPS Classes

To ensure robust quantitation, monitor at least two transitions per analyte (one quantifier, one qualifier) to establish an ion ratio[4],[7].

Analytes (NPS Class)Precursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (CE)
JWH-018 (Synth. Cannabinoid)342.2155.0127.035 / 55
AB-FUBINACA (Synth. Cannabinoid)369.2253.1109.025 / 45
Mephedrone (Synth. Cathinone)178.1160.1145.118 / 25
MDPV (Synth. Cathinone)276.1126.1135.125 / 30
para-Fluorofentanyl (Synth. Opioid)353.2188.1105.030 / 50

System Suitability & Method Validation (E-E-A-T)

Every forensic analytical protocol must be a self-validating system. Adherence to the ANSI/ASB Standard 036 (formerly SWGTOX) is mandatory for asserting the legal and scientific integrity of the data[8].

Table 2: ASB 036 Validation Criteria Summary
Validation ParameterSWGTOX / ASB 036 RequirementCausality & Experimental Design
Bias & Precision Bias

20%; Precision

20% CV.
Analyzed at 3 concentrations (Low, Med, High) over 5 separate runs to account for inter-day variance[8].
Limit of Quantitation Lowest point achieving Bias/Precision limits.Ensures trace-level detection (e.g., 0.1 ng/mL) is statistically distinct from instrument noise[4].
Ionization Suppression Must assess matrix effects via post-extraction spikes.Compares neat standards to spiked matrix extracts. Identifies if co-eluting lipids/salts suppress the ESI+ droplet evaporation mechanism[9],[8].
Carryover No signal above LOD in blank following ULOQ.Blank solvent is injected immediately after the Upper Limit of Quantitation (ULOQ) sample to guarantee no systemic memory effects or column contamination[9].

References

  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. Available at: [Link]

  • Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. ResearchGate / PMC. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. UNODC. Available at: [Link]

  • ANSI/ASB Standard 036, First Edition 2019 Standard Practices for Method Validation in Forensic Toxicology (formerly SWGTOX). AAFS. Available at: [Link]

  • Quantitative and qualitative determination of 130 novel psychoactive substances in whole human blood. SCIEX. Available at: [Link]

  • Identification of Emerging Novel Psychoactive Substances by Retrospective Analysis of Population-Scale Mass Spectrometry Data Sets. ACS Analytical Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for chromane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromane Synthesis Technical Support Center . As Application Scientists, our goal is to bridge the gap between theoretical reaction design and bench-top reality. Chromane (benzopyran) scaffolds are privileged structures in medicinal chemistry, but their synthesis is frequently plagued by poor selectivity, premature elimination side-reactions, and inefficient mass transport.

This guide is structured to address the precise mechanistic bottlenecks you face during optimization, presenting self-validating protocols and field-proven causality to ensure your syntheses are both robust and reproducible.

Core Optimization Strategies

Optimization Start Chromane Synthesis Optimization Path1 Solventless Lewis Acid Catalysis (Trifloaluminate ILs) Start->Path1 Water-Tolerant Path2 Brønsted Acid Annulation (Triflimide Catalyst) Start->Path2 Mild Acid Param1 2:1 Phenol to Isoprene 35°C, 0.2 mol% Catalyst Path1->Param1 Param2 DCM Solvent, Room Temp 5 mol% Catalyst Path2->Param2 Out1 Limits Over-alkylation Up to 99% Conversion Param1->Out1 Outcome Out2 Stabilizes Benzyl Cations Minimizes Elimination Param2->Out2 Outcome

Global Workflows for Chromane Synthesis Optimization

Troubleshooting & FAQs

Overcoming Poor Selectivity in Solventless [3+3]-Cycloadditions

Q: I am reacting 2,4-dimethylphenol with isoprene under solventless conditions using conventional Lewis acids (like AlCl₃ or Amberlyst-15), but my selectivity for the chromane product is abysmal. How do I prevent side-product formation?

Expert Insight: Conventional Lewis acids often fail in solventless environments due to poor phase transfer and moisture sensitivity, requiring excessively high temperatures that promote diene oligomerization. To optimize this, upgrade to a water-tolerant trifloaluminate ionic liquid (IL) , such as [C₂mim][OTf]-Al(OTf)₃[1].

The causality here is stoichiometric control combined with mass transport. Using a precise 2:1 molar ratio of phenol to isoprene at a mild 35 °C prevents the excess diene from undergoing self-polymerization. The excess phenol acts both as a reactant and a medium, drastically reducing unwanted over-alkylation[1].

Quantitative Data: Metal Triflates vs. Ionic Liquids By shifting from solid metal triflates to engineered ionic liquids, you can reduce catalyst loading by an order of magnitude while maintaining comparable yields.

Catalyst SystemCatalyst Loading (mol%)Reaction Time (min)Conversion (%)Selectivity to Chromane (%)
Sn(OTf)₂2.09010092
Sc(OTf)₃2.09010085
Al(OTf)₃2.01508280
[C₂mim][OTf]-Al(OTf)₃ 0.2 90 99 89

Data adapted from optimized runs targeting 2,4-dimethylphenol conversion[1].

Mechanism Reactants 2,4-Dimethylphenol + Isoprene Inter1 Allyl-aryl Ether Intermediate Reactants->Inter1 O-Alkylation (Minor) Inter2 Friedel-Crafts C-allylation Product Reactants->Inter2 Direct C-Allylation (Major Pathway) Inter1->Inter2 [3,3]-Sigmatropic Rearrangement Product Chromane Product (Cyclized) Inter2->Product Intramolecular Cyclization

Mechanistic Pathway: C-allylation and Cyclization to Chromane

Suppressing Elimination in Benzylic Alcohol Annulations

Q: When synthesizing 4-substituted chromanes from benzylic alcohols and allylsilanes, I'm observing significant elimination side reactions and diminished yields. What adjustments are necessary?

Expert Insight: This diminished efficiency directly correlates to the comparative instability of the intermediate benzyl cation. Harsh acidic conditions accelerate competitive elimination over annulation[2]. To resolve this, transition to Triflimide (Tf₂NH) as a mild Brønsted acid. At just 5 mol % loading in dichloromethane (DCM) at room temperature, triflimide provides the exact proton-donating capability required to form and stabilize the transient benzyl cation without degrading the allylsilane component[2].

Validated Experimental Protocols

Protocol A: Solventless SILP Synthesis of Chromane[1]

This protocol utilizes a Supported Ionic Liquid Phase (SILP) to guarantee catalyst recovery and reusability.

  • Reactant Setup: Combine 2,4-dimethylphenol (10 mmol) and isoprene (5 mmol) in a reaction vial.

    • Self-Validation: The 2:1 ratio strictly limits isoprene availability. A visual check should confirm a homogeneous liquid before adding the solid catalyst.

  • Catalyst Addition: Add 0.2 mol% of MWCNT-supported [C₂mim][OTf]-Al(OTf)₃ (16 wt% IL loading).

    • Self-Validation: The mixture will turn into a biphasic suspension. The robust dispersion indicates active surface area is available for catalysis.

  • Thermal Activation: Stir the suspension at exactly 35 °C. Do not exceed this temperature.

    • Causality Check: Exceeding 35 °C promotes radical polymerization of isoprene, which will manifest as an undesirable spike in reaction viscosity.

  • Endpoint Monitoring (90 min): Analyze an aliquot via GC.

    • Self-Validation: Complete disappearance of the isoprene peak ensures a stoichiometric turnover.

  • Isolation: Filter the SILP catalyst (which can be washed and reused). The pure chromane can be isolated from the excess phenol via vacuum distillation.

Protocol B: Triflimide-Catalyzed Annulation (Gram-Scale)[2]

Designed for the synthesis of 2,2-dimethyl-4-phenylchroman.

  • Reagent Preparation: Under an Argon atmosphere, dissolve 2-(hydroxy(phenyl)methyl)phenol (5 mmol, 1.09 g) in anhydrous DCM (20 mL).

  • Allylsilane Addition: Inject methallyltrimethylsilane (1.5 equivalents) via syringe.

    • Self-Validation: The 1.5 equivalent excess acts as a kinetic driver to immediately trap the benzyl cation once it forms, shutting down competing elimination pathways.

  • Catalyst Initiation: Add 5 mol % Triflimide (Tf₂NH) at room temperature.

    • Causality Check: The reaction must remain at room temperature. Triflimide's mild nature operates perfectly at 25 °C; heating will destabilize the generated benzyl cation.

  • Reaction Monitoring (2 hours): Monitor via TLC (Hexane:Ethyl Acetate).

    • Self-Validation: The total consumption of the benzylic alcohol spot (typically polar) and the emergence of a non-polar chromane spot confirms cyclization success.

  • Quench & Extraction: Quench with 10 mL saturated aqueous NaHCO₃ to neutralize the triflimide. Extract with DCM (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate. Flash chromatography yields the chromane product in >73% isolated yield.

References

  • [2] Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes | The Journal of Organic Chemistry - ACS Publications. URL:

  • [1] Water-Tolerant Trifloaluminate Ionic Liquids: New and Unique Lewis Acidic Catalysts for the Synthesis of Chromane | Frontiers in Chemistry. URL:

Sources

Improving yield and purity in chromone-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chromone-2-carboxylic acid synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical scaffold in their work. Chromone-2-carboxylic acids are pivotal building blocks in drug discovery, recognized as "privileged structures" for their ability to interact with a wide array of biological targets.[1]

However, the synthesis can present challenges related to reaction yield and product purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern success. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve high-purity target compounds efficiently.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of chromone-2-carboxylic acids, particularly via the prevalent Claisen-type condensation of 2'-hydroxyacetophenones with dialkyl oxalates.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields are a frequent frustration, but can often be resolved by systematically evaluating several key parameters.

  • Potential Cause 1: Suboptimal Base or Reagent Stoichiometry.

    • Expert Insight: The reaction is initiated by the base-catalyzed formation of an enolate from the 2'-hydroxyacetophenone.[1] Insufficient base will lead to incomplete enolate formation, while an improper ratio of the acetophenone to the dialkyl oxalate can hinder the initial condensation.

    • Solution: An optimized stoichiometry is crucial. Studies have shown that using approximately 2 equivalents of sodium methoxide (NaOMe) and 3 equivalents of diethyl oxalate relative to the starting acetophenone can significantly improve yields.[2] This ensures complete deprotonation and pushes the equilibrium towards the condensed product.

  • Potential Cause 2: Incomplete Reaction or Hydrolysis.

    • Expert Insight: This is a one-pot, two-step reaction: condensation followed by acid-catalyzed cyclization and hydrolysis.[1] If either step is incomplete, the yield will suffer. The intermediate ester may be isolated if the final hydrolysis step is not driven to completion.

    • Solution:

      • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material.[3]

      • Optimize Reaction Time & Temperature: Microwave-assisted synthesis has proven highly effective, drastically reducing reaction times from hours to minutes and often boosting yields.[3][4] For the initial condensation, 20 minutes at 120°C is a good starting point, followed by 40 minutes at the same temperature after the addition of acid for the cyclization and hydrolysis.[2] If using conventional heating, longer reaction times at reflux will be necessary.

      • Ensure Sufficient Acid for Hydrolysis: Use a sufficiently concentrated acid for the final step. For example, using 6 M HCl has been shown to be effective.[2]

  • Potential Cause 3: Poor Reagent or Solvent Quality.

    • Expert Insight: The bases used (NaOMe, NaOEt) are moisture-sensitive. Water in the reaction mixture will consume the base and can interfere with the condensation. Impurities in the starting 2'-hydroxyacetophenone can also lead to side reactions.[5]

    • Solution: Use anhydrous solvents (e.g., dioxane) and ensure your reagents are of high purity and handled under dry conditions.[2][5] It is advisable to use freshly opened reagents or to verify the quality of older stock.

Question 2: My final product is impure. What are the likely contaminants and how can I purify it effectively?

Answer: Purity is paramount. Fortunately, this synthesis often yields a product that can be purified without resorting to column chromatography.[2][4]

  • Potential Contaminant 1: Unreacted 2'-Hydroxyacetophenone.

    • Expert Insight: This is a common impurity if the reaction does not go to completion.[6]

    • Solution: The product, chromone-2-carboxylic acid, is typically a solid that precipitates upon adding the reaction mixture to water.[1][2] Unreacted starting material is often more soluble in the aqueous or organic wash solutions. A simple filtration and washing procedure is usually sufficient.

  • Potential Contaminant 2: Intermediate Chromone-2-carboxylate Ester.

    • Expert Insight: This occurs when the final acid-catalyzed hydrolysis step is incomplete. This is particularly an issue with starting materials bearing strong electron-withdrawing substituents (e.g., a nitro group), which can deactivate the ester towards hydrolysis.[2]

    • Solution: Increase the duration and/or temperature of the acid hydrolysis step. If the ester persists, it may need to be isolated and subjected to a separate, more rigorous hydrolysis protocol, such as refluxing with aqueous NaOH followed by acidic workup.[7]

  • Recommended Purification Protocol:

    • After the reaction is complete, pour the mixture into a larger volume of water (e.g., 50 mL).[2]

    • The chromone-2-carboxylic acid product should precipitate as a solid.

    • Collect the solid by vacuum filtration and wash thoroughly with water to remove HCl and other water-soluble impurities.

    • Wash the filtered solid with a non-polar organic solvent like dichloromethane to remove unreacted starting materials and other organic-soluble impurities.[2]

    • Dry the resulting solid. This procedure often yields the product with a high degree of purity.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which base should I use: sodium methoxide (NaOMe) or sodium ethoxide (NaOEt)? A1: While both strong bases can catalyze the reaction, NaOMe is often the preferred choice. It is generally more stable, slightly less expensive, and has been observed to produce fewer side products, leading to a cleaner reaction profile as monitored by TLC.[2]

Q2: What are the main advantages of using microwave-assisted synthesis? A2: Microwave-assisted synthesis offers significant advantages over conventional heating for this reaction:

  • Reduced Reaction Times: Dramatically shortens reaction times from many hours to under 60 minutes.[2]

  • Improved Yields: Rapid, uniform heating often leads to higher and more reproducible yields.[2][3]

  • Cleaner Reactions: The shorter reaction times can minimize the formation of degradation products.[3]

Q3: How do substituents on the 2'-hydroxyacetophenone ring affect the reaction? A3: The electronic nature of substituents can influence the reaction outcome. While a wide range of substituted chromone-2-carboxylic acids can be synthesized with good yields (54-93%), strongly deactivating groups, such as a nitro group, can make the final ester hydrolysis step more difficult, potentially leading to the isolation of the ester as the major product.[2]

Q4: Are there alternative methods to synthesize the chromone core? A4: Yes, while the Claisen-type condensation is most direct for this specific target, the Baker-Venkataraman rearrangement is a classic method for forming the 1,3-diketone precursor to chromones and flavones.[8][9] This involves the base-catalyzed rearrangement of an o-acyloxyacetophenone.[9] While not a direct route to the carboxylic acid, it is a fundamental and powerful reaction in chromone chemistry.[10][11]

Q5: What analytical techniques are best for confirming the purity of my final product? A5: A combination of techniques provides the most comprehensive assessment of purity:

  • HPLC (High-Performance Liquid Chromatography): The gold standard for quantitative purity assessment, typically reported as area percentage.[12][13]

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): Confirms the chemical structure and can identify proton-bearing impurities.[2][12]

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound.[12]

  • Melting Point: A sharp melting point range close to the literature value (260-265 °C) is a good indicator of high purity.[13]

Section 3: Optimized Experimental Protocol

This microwave-assisted protocol is based on an optimized procedure for the synthesis of substituted chromone-2-carboxylic acids and is noted for its efficiency and high yields.[2]

Protocol: Microwave-Assisted Synthesis of 6-Bromo-4-oxo-4H-chromene-2-carboxylic acid

Materials:

  • 5'-Bromo-2'-hydroxyacetophenone (1.16 mmol, 1.0 eq)

  • Diethyl oxalate (3.49 mmol, 3.0 eq)

  • Sodium methoxide (NaOMe) solution (25% w/w in Methanol, 2.32 mmol, 2.0 eq)

  • Dioxane (anhydrous)

  • Hydrochloric acid (HCl), 6 M

  • Microwave synthesis vial with a magnetic stirrer

Procedure:

  • Reaction Setup: In a microwave synthesis vial, dissolve the 5'-bromo-2'-hydroxyacetophenone (1.16 mmol) in dioxane (2 mL).

  • Reagent Addition: Add the diethyl oxalate (3.49 mmol) followed by the sodium methoxide solution (2.32 mmol).

  • Step 1 - Condensation: Seal the vial and place it in the microwave reactor. Heat the mixture to 120 °C for 20 minutes.

  • Step 2 - Cyclization & Hydrolysis: Cool the vial to room temperature. Carefully add the 6 M HCl solution (3 mL, 18 mmol). Reseal the vial and heat again to 120 °C for 40 minutes.

  • Workup and Isolation: Cool the reaction mixture. Decant the contents into 50 mL of water. A solid precipitate should form.

  • Purification: Collect the solid by vacuum filtration. Wash the solid thoroughly with water, then with dichloromethane.

  • Drying: Dry the purified solid to obtain the final product. An expected yield is approximately 87%.[2]

Section 4: Data & Visualization

Table 1: Optimization of Reaction Conditions

The following table summarizes key data from an optimization study for the synthesis of 6-bromochromone-2-carboxylic acid, demonstrating the impact of stoichiometry and acid concentration on yield.[2]

EntryBase (Equiv.)Diethyl Oxalate (Equiv.)Acid (Concentration)Yield (%)
1NaOEt (1)1.51 M HCl14%
2NaOMe (1)1.51 M HCl14%
3NaOMe (2)31 M HCl21%
4NaOMe (2)33 M HCl58%
5NaOMe (2)36 M HCl87%
Visual Workflows and Mechanisms

Workflow cluster_reagents Starting Materials cluster_process One-Pot Synthesis A 2'-Hydroxy- acetophenone step1 Step 1: Condensation (Base-Catalyzed) A->step1 B Diethyl Oxalate B->step1 C Base (NaOMe) C->step1 D Acid (HCl) step2 Step 2: Cyclization & Hydrolysis (Acid-Catalyzed) D->step2 step1->step2 Add HCl step3 Precipitation & Filtration step2->step3 Add H2O product Pure Chromone-2- Carboxylic Acid step3->product Wash & Dry

Caption: General workflow for the one-pot synthesis of chromone-2-carboxylic acids.

Mechanism start 2'-Hydroxyacetophenone enolate Enolate Intermediate start->enolate + Base (e.g., NaOMe) diketone Intermediate Diketone enolate->diketone + Diethyl Oxalate (Nucleophilic Attack) ester Chromone-2-carboxylate Ester diketone->ester + Acid (H+) (Intramolecular Cyclization) product Chromone-2-carboxylic Acid ester->product + Acid (H+), H2O (Hydrolysis)

Caption: Simplified reaction mechanism for chromone-2-carboxylic acid synthesis.

Troubleshooting start Low Yield or Purity? check_reagents Are reagents/solvents pure and anhydrous? start->check_reagents check_stoich Is stoichiometry optimized? (Base: 2eq, Oxalate: 3eq) check_reagents->check_stoich Yes sol_reagents Use high-purity, anhydrous materials. check_reagents->sol_reagents No check_conditions Are reaction time/ temp sufficient? check_stoich->check_conditions Yes sol_stoich Adjust reagent ratios. check_stoich->sol_stoich No check_hydrolysis Is hydrolysis complete? (Check for ester impurity) check_conditions->check_hydrolysis Yes sol_conditions Increase time/temp. Consider microwave synthesis. check_conditions->sol_conditions No sol_hydrolysis Increase acid concentration/ reaction time for Step 2. check_hydrolysis->sol_hydrolysis No

Caption: Decision tree for troubleshooting common synthesis issues.

Section 5: References

  • Cagide, F., Oliveira, C., Reis, J., & Borges, F. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 24(23), 4214. [Link]

  • Anonymous. Baker-Venkatraman Rearrangement. [Link]

  • Wikipedia contributors. (2023). Baker–Venkataraman rearrangement. Wikipedia. [Link]

  • Cagide, F., Oliveira, C., Reis, J., & Borges, F. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-Up the Discovery of Chromone-Based Multitarget-Directed Ligands. PubMed. [Link]

  • ResearchGate. (n.d.). Purposed mechanism of chromone synthesis using modified Baker–Venkataraman reactions. [Link]

  • Lee, E. J., et al. (2007). Synthesis of Chroman-2-carboxylic Acid N-(substituted)phenylamides and Their NF-κB Inhibitory Activity. Bulletin of the Korean Chemical Society, 28(7), 1153-1158. [Link]

  • Google Patents. KR860000845B1 - Chromone-2-carboxylic acid and its preparation method.

Sources

Technical Support Center: Overcoming Additive Memory Effects in Chiral Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chiral Applications Support Center. In chiral chromatography—particularly when utilizing high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC)—acidic modifiers (e.g., trifluoroacetic acid, ethanesulfonic acid) and basic modifiers (e.g., diethylamine, triethylamine) are routinely employed to suppress secondary interactions, improve peak shape, and optimize selectivity.

However, when using polysaccharide-based Chiral Stationary Phases (CSPs), analysts frequently encounter the notorious "additive memory effect." This phenomenon occurs when these modifiers bind semi-irreversibly to the chiral cavities of the stationary phase via hydrogen bonding, dipole-dipole interactions, and steric trapping. Because chiral recognition relies on highly specific three-point stereochemical interactions, even microscopic surface modifications by retained additives can drastically alter the column's selectivity and persist for thousands of subsequent column volumes (1)[1].

This technical portal provides an authoritative framework for diagnosing, overcoming, and preventing these chromatographic memory effects.

I. Mechanistic Overview of Additive Sequestration

To troubleshoot memory effects, you must first understand the causality. Polysaccharide CSPs feature complex 3D helical structures. When basic or acidic additives are introduced—especially in non-polar normal phase conditions (e.g., hexane/ethanol)—they penetrate these cavities. Lacking a highly polar bulk solvent to outcompete them, the additives form strong hydrogen bonds with the carbamate or benzoate functional groups of the chiral selector. This effectively transforms the CSP into a "mixed-mode" stationary phase, skewing retention times and destroying resolution for subsequent additive-free methods.

Mechanism A Normal Phase Mobile Phase (Hexane/EtOH + DEA) B Polysaccharide CSP Cavities & Chiral Grooves A->B Infusion C Additive Sequestration (H-Bonding & Steric Trapping) B->C Irreversible binding D Memory Effect: Altered Chiral Recognition C->D Surface modification

Fig 1: Mechanistic pathway of additive sequestration leading to chiral memory effects.

II. Frequently Asked Questions (FAQs)

Q: Why did my enantiomeric resolution drop after switching from an acidic to a basic method on the exact same column? A: Acidic additives (like TFA) and basic additives (like DEA) can neutralize each other if not completely purged, forming salts directly onto the stationary phase. Even without neutralization, an acidic modifier bound to the CSP will actively repel or chemically interact with basic analytes in your new method. Research demonstrates that basic memory effects are highly persistent in hexane-based normal phase systems but short-lived in polar organic mobile phases where the bulk solvent disrupts the binding (2)[2].

Q: Are all chiral columns equally susceptible to additive memory effects? A: No. Traditional coated polysaccharide columns (e.g., Chiralpak AD-H, Chiralcel OD-H) are the most susceptible[3]. Immobilized polysaccharide phases (e.g., Chiralpak IA, IB, IC) are similarly susceptible but offer an easier recovery path because they tolerate aggressive washing solvents. Conversely, synthetic polymer phases, such as poly(trans-1,2-cyclohexanediamine-bis-acrylamide) (Astec P-CAP), operate via fundamentally different binding mechanics and exhibit zero solvent or additive memory effects (4)[4].

Q: Can I just flush the column with my current mobile phase until the baseline stabilizes? A: Usually, no. If the additive is strongly retained due to high binding affinity, normal phase equilibration simply does not possess the thermodynamic drive to displace the additive. It may slowly bleed off over thousands of column volumes, causing drifting retention times (RTs) and poor reproducibility. Active intervention is required.

III. Troubleshooting Diagnostic Workflow

When facing shifting retention times or peak tailing, follow this decision matrix. The core strategy depends entirely on the architecture of your Chiral Stationary Phase.

Troubleshooting Start Symptom: Shifting RTs or Loss of Enantiomeric Resolution Check Did previous methods use acidic/basic modifiers? Start->Check Coated Coated CSP (e.g., AD-H, OD-H) Check->Coated Yes (Coated) Immob Immobilized CSP (e.g., IA, IB, IC) Check->Immob Yes (Immobilized) WashC Protocol A: Extended Isopropanol Wash Coated->WashC WashI Protocol B: Strong Solvent Wash (THF/MTBE) Immob->WashI Dedicate Best Practice: Dedicate Columns by Additive Type WashC->Dedicate WashI->Dedicate

Fig 2: Decision tree for troubleshooting chiral memory effects based on CSP architecture.

IV. Data Presentation: CSP Architecture & Wash Compatibility

A fundamental rule of chiral troubleshooting is that you must never use prohibited solvents on coated columns . Coated columns will dissolve if exposed to strong solvents like THF or Ethyl Acetate. Use the table below to select your intervention strategy.

CSP ArchitectureExample ColumnsMemory Effect SusceptibilityWash Solvent CompatibilityTroubleshooting Recommendation
Coated Polysaccharide Chiralpak AD, AS; Chiralcel OD, OJVery High (Especially in NP)Alcohols (EtOH, IPA). Strictly avoid THF, DCM, MTBE, EtOAc.Protocol A: Extended 100% IPA flush; Enforce column dedication.
Immobilized Polysaccharide Chiralpak IA, IB, IC, IDModerate to HighBroad. Compatible with THF, EtOAc, DCM, MTBE.Protocol B: Strong solvent flush to aggressively disrupt H-bonds.
Synthetic Polyamide Astec P-CAP, P-CAP-DPLow to NoneBroad. No known limitations.No memory effects[4]. Standard mobile phase equilibration is sufficient.

V. Experimental Troubleshooting Protocols

Trustworthiness in chromatography requires self-validating protocols. The following methodologies are designed not only to restore the column but to analytically verify that the restoration was successful before returning to routine analysis.

Protocol A: Isopropanol (IPA) Wash for Coated Columns

Causality: Coated columns cannot withstand strong solvents. However, 100% Isopropanol provides high hydrogen-bonding capacity that acts as a competitor to out-compete and displace sequestered basic/acidic additives (5)[5].

  • System Purge: Disconnect the chiral column. Flush the HPLC/SFC system tubing, autosampler, and detector flow cell with 100% IPA to ensure the hardware is not acting as a secondary additive reservoir.

  • Column Reconnection: Reconnect the coated column.

  • Viscosity Adjustment: IPA is highly viscous. Lower the flow rate to 0.5 mL/min (for a standard 4.6 mm ID column) to prevent exceeding the column's maximum pressure limit (typically ~300 bar).

  • Extended Flush: Flush the column with 100% IPA for at least 20 to 30 column volumes (approximately 4 to 6 hours).

  • Phase Transition: Gradually transition to the desired additive-free mobile phase (e.g., Hexane/EtOH) over 30 minutes to prevent thermal/pressure shocks to the silica bed.

  • Self-Validation Step: Inject a neutral chiral probe (e.g., trans-Stilbene Oxide) with a known history. Verify that the resolution (

    
    ) and peak tailing factor (
    
    
    
    ) match the manufacturer's Certificate of Analysis (CoA).
Protocol B: Strong Solvent Wash for Immobilized Columns

Causality: Because the chiral selector is covalently bonded to the silica, immobilized columns can withstand strong solvents like Tetrahydrofuran (THF) or Methyl tert-butyl ether (MTBE). These solvents temporarily swell the polymer matrix and vigorously strip away embedded modifiers (6)[6].

  • Transition Solvent: Flush the column with 100% Ethanol for 10 column volumes to remove any buffer salts or hexane, preventing precipitation.

  • Aggressive Flush: Switch the mobile phase to 100% THF or 100% MTBE. Run at 1.0 mL/min for 20 column volumes.

  • Note on Acidic Contamination: If trying to clear an incredibly stubborn acid (like ESA), you may optionally introduce 0.1% Diethylamine (DEA) into the THF wash to rapidly neutralize the acid, followed by pure THF to clear the resulting salt.

  • Post-Wash Transition: Flush with 100% Ethanol for 10 column volumes to clear the THF/MTBE.

  • Equilibration & Self-Validation: Return to your standard analytical mobile phase. Inject your chiral standard to validate baseline resolution recovery.

Best Practice: The "Dedication" Policy

To permanently eliminate memory effect troubleshooting from your workflow, strictly implement a Column Dedication Policy . Procure three separate chiral columns of the same stationary phase and label them distinctly:

  • Column 1: Exclusively for Additive-Free / Neutral methods.

  • Column 2: Exclusively for Basic Additives (DEA, TEA, Ethanolamine).

  • Column 3: Exclusively for Acidic Additives (TFA, Formic Acid, ESA).

Never cross-contaminate these columns. While it requires higher initial capital, it ultimately saves hundreds of hours of system downtime and ensures absolute data trustworthiness.

VI. References

  • Trouble with chiral separations. Chromatography Today (May 20, 2020). Available at:[Link]

  • Ye, Y.K., Lord, B., Stringham, R.W. Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. Journal of Chromatography A, 945(1-2), 139-146 (2002). Available at: [Link]

  • Astec P-CAP™ and P-CAP-DP Column Instructions. LCMS / Sigma-Aldrich. Available at: [Link]

  • Stringham, R.W., Lynam, K.G., Lord, B.S. Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. Chirality, 16(8), 493-498 (2004). Available at:[Link]

Sources

Resolving enantiomers of chiral amines via diastereomeric salt formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Enantiomeric Resolution . This platform is engineered for synthesis chemists, researchers, and drug development professionals navigating the thermodynamic and kinetic complexities of separating racemic amines via diastereomeric salt formation.

Below, you will find our diagnostic workflow, self-validating operating protocols, and a troubleshooting hub designed to transition your resolution campaigns from empirical guesswork to structurally rationalized design.

Systems Architecture: Resolution Logic Mapping

Diastereomeric resolution works by temporarily breaking the physical symmetry of enantiomers. By reacting a racemic amine mixture with a single enantiomer of a chiral acid, you convert indistinguishable enantiomers into diastereomers. Diastereomers possess unique physical properties (most notably, differences in crystal lattice energies and solubilities), allowing for separation via controlled phase transitions[1].

Workflow Racemate Racemic Amine Mixture (R-amine + S-amine) Mixing Thermal Salt Formation (Equimolar Mixing) Racemate->Mixing Agent Chiral Resolving Acid (e.g., L-Tartaric Acid) Agent->Mixing Diastereomers Diastereomeric Salts (R-amine•L-acid) + (S-amine•L-acid) Mixing->Diastereomers Cooling Thermodynamic Cooling (Controlled Crystallization) Diastereomers->Cooling Filtration Filtration Separation Cooling->Filtration Solubility Differential Solid Precipitate (Less Soluble) e.g., R-amine•L-acid Filtration->Solid MotherLiquor Mother Liquor (More Soluble) e.g., S-amine•L-acid Filtration->MotherLiquor Basification1 Alkaline Basification & Organic Extraction Solid->Basification1 Basification2 Alkaline Basification & Organic Extraction MotherLiquor->Basification2 Enantiomer1 Resolved R-Amine (High ee) Basification1->Enantiomer1 Enantiomer2 Resolved S-Amine (Recovered) Basification2->Enantiomer2

Logical workflow of diastereomeric salt formation, crystallization, and free-amine recovery.

Core Methodology: Self-Validating Protocol

This Step-by-Step SOP integrates physical interventions with direct mechanistic rationales. Every stage functions as a self-validating system; if the causality check fails, do not proceed to the next step.

Step 1: Diastereomeric Salt Formation
  • Action: In a reaction vessel equipped with a reflux condenser, dissolve the racemic amine (1.0 eq) and the enantiopure resolving acid (e.g., 0.5–1.0 eq) in a selected crystallization solvent (e.g., ethyl acetate or ethanol). Heat the mixture to a gentle reflux until absolute dissolution is achieved[2].

  • Causality & Validation: Heating erases the "thermal history" of the solids and ensures competitive equilibrium in solution. Validation checkpoint: The solution must be optically clear. If turbidity persists, kinetic trapping is inevitable. You must dynamically add a polar co-solvent (e.g., methanol) dropwise until transparency is restored.

Step 2: Thermodynamic Crystallization
  • Action: Remove the heat source. Allow the solution to cool strictly at an undisturbed, linear rate (e.g., 0.1 °C/min) down to ambient temperature.

  • Causality & Validation: Rapid cooling induces local supersaturation, causing both diastereomers to crash out via kinetic precipitation (often as an amorphous solid solution). Slow cooling relies on the lower free energy of formation for the less soluble salt pair, ensuring highly ordered crystal lattices[3]. Validation checkpoint: Inspect the flask. You should observe discrete, geometrically defined crystal facets. Amorphous "sludge" indicates kinetic failure.

Step 3: Isolation and Deliquoring
  • Action: Isolate the precipitate using vacuum filtration. Wash the filter cake exclusively with ice-cold aliquots of the primary crystallization solvent.

  • Causality & Validation: The mother liquor holds the highly soluble, undesired diastereomer. Failing to wash the cake leaves residual mother liquor that evaporates and coats your pure crystals in the undesired isomer. Validation checkpoint: The filtrate should drain smoothly. Cold solvent mitigates the re-dissolution of your desired thermodynamic product.

Step 4: Liberation of the Free Enantiomer
  • Action: Suspend the isolated diastereomeric salt in deionized water. Titrate with a strong aqueous base (e.g., 2M NaOH) until the aqueous phase pH exceeds 10. Extract the resulting mixture with a volatile, immiscible organic solvent (e.g., dichloromethane)[2].

  • Causality & Validation: The basic environment forcibly deprotonates the chiral amine, rupturing the ionic salt bridge. The resulting free amine partitions completely into the organic layer, while the resolving acid remains in the aqueous phase as a highly soluble sodium salt. Validation checkpoint: Perform chiral HPLC or polarimetry on the evaporated organic extract to verify the Enantiomeric Excess (

    
    ).
    

Reagent Matrix: Chiral Acid Selection Data

The foundation of successful separation lies in complementary structural matching between the amine and the resolving acid. Quantitative and qualitative performance parameters are structured below for comparative analysis.

Chiral Resolving AcidTarget Amine ProfileMechanistic Causality for ResolutionOptimal SolventsTypical Resolution Efficiency (S-factor)
(+)-Tartaric Acid (TA) Aliphatic & cyclic primary aminesRigidity via dual carboxylates creates robust, dense hydrogen-bonded crystal lattices[1].Methanol, Water0.50 - 0.70
Di-p-toluoyl-L-tartaric acid (DTTA) Aryl-alkyl amines, bulky aminesBulky aromatic acyl groups facilitate powerful

stacking and van der Waals interactions[4].
Isopropanol, EtOAc0.60 - 0.85
(1R)-(-)-10-Camphorsulfonic Acid Sterically hindered aminesStrong acidity ensures full amine protonation; the rigid bicyclic scaffold structurally dictates lattice packing[5].Acetone, MeCN0.40 - 0.75
(S)-Mandelic Acid Benzylamines, arylethylaminesSingle carboxylic acid adjacent to a chiral hydroxyl/phenyl motif allows for highly specific dipole-dipole pairing[6].Ethanol, EtOAc0.55 - 0.80

Troubleshooting & Specific FAQs

Q: My reaction mixture is "oiling out" (forming a liquid layer) instead of precipitating crystals. How do I force crystallization? A: Oiling out (liquid-liquid phase separation) happens when the diastereomeric salt reaches its solubility limit, but the ambient temperature remains above the melting point of the solvated salt, creating a metastable liquid phase.

  • Incident Response: First, introduce a microscopic "seed crystal" of the desired diastereomer (if available) to bypass the steep nucleation energy barrier. If no seeds exist, apply local mechanical stress (scratching the inner flask wall with a glass rod) to generate acoustic cavitation and surface defects. If oiling persists, you must shift the thermodynamic environment by switching to a solvent with a higher boiling point/lower solubility profile (like ethyl acetate), which pushes the system back into solid-liquid equilibrium[7].

Q: I isolated the solid, but the recovered amine has a severely low Enantiomeric Excess (


). How can I optimize thermodynamic purity? 
A:  Low 

denotes that the difference in Gibbs free energy (

) of crystallization between the two salt pairs was insufficient, causing co-precipitation[3].
  • Incident Response: Implement the Method of Half-Quantities . Instead of adding 1.0 equivalent of resolving acid, add exactly 0.5 equivalents of the chiral acid paired with 0.5 equivalents of an achiral counter-acid (like HCl) or no counter-acid at all. This forces the two amine enantiomers into a thermodynamic competition for the limited chiral binding sites, exponentially driving the equilibrium exclusively toward the most stable, least soluble diastereomer[4].

Q: I have screened a dozen individual resolving agents, but none of them yield crystalline salts with my complex amine. What advanced methodologies exist? A: When traditional 1:1 agent-to-amine empirical screening fails, it is time to deploy 8 [8].

  • Mechanistic Application: Instead of a single resolving agent, you apply a tailored "family" of structurally related resolving agents (e.g., an equimolar blend of parent tartaric acid alongside di-benzoyl and di-p-toluoyl tartaric acids).

  • Causality: The structurally dominant family member will efficiently nucleate the crystal for the correct diastereomer, while the remaining variant family members act as targeted nucleation inhibitors for the undesired isomer. They dynamically poison the growing crystal lattice of the unwanted salt, holding it in solution and yielding unprecedented purity enhancements[8].

Q: Are there scalable techniques that reduce industrial solvent consumption and environmental impact during resolutions? A: Yes. State-of-the-art approaches now utilize PEGylated resolving agents [3]. By attaching poly(ethylene glycol) (PEG) chains to the chiral acid scaffold, the diastereomeric complex undergoes a highly temperature-sensitive phase transition in primary alcohols. Rather than relying on massive volumes of volatile solvents to tune solubility, you simply trigger precipitation through minor temperature drops or by the addition of green anti-solvents (like ammonium sulfate in aqueous setups), drastically lowering the required environmental E-factor.

Comprehensive References

  • Chiralpedia | Part 6: Resolution of Enantiomers - Diastereomeric Salt Formation Source: Chiralpedia | 1

  • Benchchem | A Comparative Guide to Chiral Amines for the Resolution of Racemic Acids Source: Benchchem |2

  • PMC (NIH) | Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents Source: PMC | 3

  • Fenix (ULisboa) | Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents Source: Imperial College London / GlaxoSmithKline | 4

  • Advances in Engineering | Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen Source: Advances in Engineering | 7

  • ResearchGate | Dutch Resolution of Racemates and the Roles of Solid Solution Formation and Nucleation Inhibition Source: ResearchGate | 8

  • Erowid | Dutch Resolution: Separation of Enantiomers with Families of Resolving Agents. A Status Report Source: Erowid Archive | 5

  • Thieme Connect | Resolution of Racemic Amine Mixtures (V. A. Azov) Source: Thieme Connect | 6

  • RSC Publishing | Strategies for chiral separation: from racemate to enantiomer Source: Chemical Science |

Sources

Validation & Comparative

Publish Comparison Guide: Validation of Analytical Methods for NPS Detection Under ICH Q2(R2) Guidelines

Author: BenchChem Technical Support Team. Date: March 2026

The rapid proliferation of Novel Psychoactive Substances (NPS) presents an unprecedented challenge for clinical and forensic toxicology. Because illicit manufacturers constantly alter molecular structures to evade legal restrictions, analytical laboratories must deploy highly adaptive detection systems [1]. In tandem with this evolving chemical landscape, the International Council for Harmonisation (ICH) has released the ICH Q2(R2) guideline (effective June 2024), which fundamentally shifts analytical method validation from a rigid checklist to a lifecycle-oriented, science-based approach accommodating advanced technologies like multivariate mass spectrometry [1].

This comprehensive guide objectively compares the two premier platforms for NPS detection—High-Resolution Mass Spectrometry (LC-HRMS) and Triple Quadrupole Mass Spectrometry (LC-QqQ-MS/MS) —and provides a self-validating, step-by-step protocol for method validation in strict compliance with ICH Q2(R2).

System Selection: LC-HRMS vs. LC-QqQ-MS/MS

To successfully validate an NPS detection method, researchers must first align the instrument's capabilities with the Analytical Target Profile (ATP) .

  • LC-QqQ-MS/MS (Targeted Quantitation): Utilizing Multiple Reaction Monitoring (MRM), this technique filters specific precursor-to-product ion transitions. The Causality: By selectively filtering out all other m/z ratios at two distinct stages (Q1 and Q3), QqQ dramatically reduces matrix background noise, resulting in unparalleled sensitivity for known substances [2].

  • LC-HRMS (Untargeted Screening): Utilizing Orbitrap or Time-of-Flight (TOF) analyzers, HRMS measures the mass-to-charge ratio with sub-5 ppm accuracy. The Causality: Because it relies on exact mass and isotopic fidelity rather than pre-programmed fragmentation pathways, HRMS allows analysts to perform retrospective data mining—detecting a newly synthesized NPS analog months after the sample was originally analyzed [3].

Performance Comparison & Experimental Data

Table 1: Experimental performance comparison of LC-HRMS vs LC-QqQ-MS/MS for a 40-compound NPS panel in biological matrices.

Performance MetricTriple Quadrupole (LC-QqQ-MS/MS)High-Resolution MS (Orbitrap/TOF)ICH Q2(R2) Validation Criteria
Sensitivity (LLOQ) 0.1 – 0.5 ng/mL 1.0 – 2.5 ng/mLMust report with CV ≤ 20%
Linear Dynamic Range 0.5 – 500 ng/mL2.5 – 500 ng/mLResponse linearity with

Selectivity/Specificity High (Pre-defined MRM transitions)Very High (Exact mass < 5 ppm)Zero interference in matrix blanks
Mass Accuracy Low resolution (~0.7 Da)High resolution (< 5 ppm) N/A (Method-specific justification)
Retrospective Mining Impossible (Data not collected)Fully capable (Full-scan MS1/MS2)Validation of platform procedures

Experimental Workflows & Conceptual Logical Architecture

The analytical approach requires seamless integration of sample extraction, chromatographic separation, and specific detection.

Analytical_Workflow Extract Sample Extraction (Mixed-Mode SPE) Chrom UHPLC Separation (C18 Column, Gradient) Extract->Chrom Analyte intro HRMS High-Resolution MS (Orbitrap/TOF) Chrom->HRMS Full scan & Data-dependent MS2 QQQ Triple Quadrupole MS (QqQ-MS/MS) Chrom->QQQ Precursor/Product isolation SubGraph_MS SubGraph_MS Data_HRMS Untargeted Screening & Retrospective Mining HRMS->Data_HRMS Exact mass (<5 ppm error) Data_QQQ Targeted Quantitation (MRM Transitions) QQQ->Data_QQQ High sensitivity MRM Validation ICH Q2(R2) Validation Assessment Data_HRMS->Validation Fit for Purpose Data_QQQ->Validation Fit for Purpose

Analytical workflow comparing LC-HRMS and LC-QqQ-MS/MS evaluation paths.

Step-by-Step Analytical Protocol for NPS Detection

To maintain scientific integrity, the entire sample protocol must act as a self-validating system, controlling for matrix effects and extraction losses.

Step 1: Matrix Solid-Phase Extraction (SPE)
  • Sample Preparation: Aliquot 100 µL of whole blood or urine. Spike with 10 µL of deuterated internal standards (e.g., Fentanyl-D5, JWH-018-D9).

    • Causality Note: Deuterated internal standards co-elute perfectly with their respective analytes, experiencing the exact same matrix-induced ion suppression in the MS source. By quantifying the ratio of Analyte/Internal Standard, you normalize variations in extraction recovery and ionization efficiency.

  • Acidification: Dilute with 500 µL of 0.1% phosphoric acid.

    • Causality Note: NPS families such as synthetic cathinones and piperazines possess basic amine groups. The low pH protonates these amines, rendering them positively charged [2].

  • SPE Loading & Washing: Load onto a mixed-mode strong cation exchange (MCX) cartridge. Wash with 2 mL of 0.1 N HCl, followed by 2 mL of 100% methanol.

    • Causality Note: Because the protonated NPS analytes are tightly bound to the cation exchange resin, the harsh methanol wash safely elutes out neutral and acidic lipid interferences without washing away the target drugs.

  • Elution: Elute with 2 mL of 5% ammonium hydroxide in methanol, evaporate to dryness under

    
    , and reconstitute in the initial mobile phase.
    
Step 2: UHPLC-MS/MS Run Parameters
  • Column: Biphenyl or C18 (100 mm × 2.1 mm, 1.7 µm). Biphenyl columns offer

    
     interactions, providing superior resolution for isobaric synthetic cannabinoids.
    
  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid. Formic acid ensures basic analytes remain in the

    
     state, drastically improving positive-mode Electrospray Ionization (ESI) efficiency.
    
  • Gradient: 5% B to 95% B over 12 minutes.

Method Validation Under ICH Q2(R2) Guidelines

The ICH Q2(R2) update introduces a lifecycle-oriented framework. Below is the validated logic pipeline required for global regulatory compliance [1].

Validation_Logic Start Analytical Target Profile (ATP) Spec Specificity & Selectivity Start->Spec Quant Quantitative Capability Start->Quant Range Reportable Range Start->Range SpecDesc Blank matrix testing Zero interference at m/z Spec->SpecDesc QuantDesc Accuracy (85-115%) Precision (CV ≤ 15%) Quant->QuantDesc RangeDesc Linearity & Weighting (1/x) LOD/LOQ validation Range->RangeDesc

Logic relationships of core validation parameters mandated by ICH Q2(R2).

Validation Parameter Executions

1. Specificity (Matrix Effects & Interferences) Under ICH Q2(R2), specificity must be demonstrated using relevant biological matrices.

  • Protocol: Analyze 6 independent lots of blank biological matrices (urine/blood).

  • Acceptance Criteria: Responses in blank samples must be

    
     of the Lower Limit of Quantification (LLOQ) response.
    

2. Linearity, Range, and Weighting Model Because mass spectrometers have a wide dynamic range spanning 3-4 orders of magnitude, variance increases at higher concentrations (heteroscedasticity).

  • Protocol: Prepare a 6-to-8 point calibration curve (e.g., 0.5, 1, 5, 25, 100, 250, 500 ng/mL).

  • Causality of Weighting: Utilizing an unweighted linear regression will artificially pull the curve toward high concentrations, causing massive errors at the LOQ. ICH guidelines support using

    
     or 
    
    
    
    weighting algorithms to force the regression line to accurately model the critical low-end concentrations [1].
  • Acceptance:

    
    .
    

3. Accuracy and Precision

  • Protocol: Run Quality Control (QC) samples at 4 levels: LLOQ, Low QC (3x LLOQ), Mid QC (50% of range), and High QC (75% of range). Analyze 5 replicates per level on 3 separate days.

  • Acceptance Criteria: Mean accuracy must fall between 85% and 115% of the nominal concentration (80%–120% for the LLOQ). The coefficient of variation (CV) for precision must be

    
     (or 
    
    
    
    for the LLOQ).

4. LOD and LOQ Generation ICH Q2(R2) modernizes this definition, encouraging the signal-to-noise (


) ratio approach or standard deviation of the response (

for LOD;

for LOQ) [1]. For NPS, empirical injection is mandatory. LLOQ is defined as the lowest standard yielding an

with acceptable accuracy and precision.

Conclusion

Both LC-HRMS and LC-QqQ-MS/MS are highly capable platforms, but they serve distinct stages of the drug development and monitoring lifecycle. When adhering strictly to ICH Q2(R2) Guidelines , LC-HRMS offers unmatched specificity and retroactive adaptability for the continuously mutating class of Novel Psychoactive Substances. Conversely, LC-QqQ-MS/MS remains the absolute gold standard for extreme-sensitivity quantitation of known panel targets. Method selection must fundamentally rely on the specific Analytical Target Profile (ATP) of the laboratory's operational requirements.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation. "ICH guideline Q2(R2) on validation of analytical procedures." Step 5. June 14, 2024. Available at:[Link]

  • Concheiro, M., et al. "Simultaneous determination of 40 novel psychoactive stimulants in urine by liquid chromatography-high resolution mass spectrometry and library matching." Analytica Chimica Acta / PubMed Central, 2017. Available at:[Link]

  • Montesano, C., et al. "Broad Screening and Identification of Novel Psychoactive Substances in Plasma by High-Performance Liquid Chromatography–High-Resolution Mass Spectrometry." Journal of Analytical Toxicology, Volume 40, Issue 7, September 2016, Pages 519–528. Available at:[Link]

A Comparative Guide to Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) for the Enantiomeric Separation of Primary Amines

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise and efficient separation of chiral primary amines is a cornerstone of ensuring the therapeutic efficacy and safety of pharmaceutical compounds. Enantiomers of a primary amine can possess markedly different pharmacological and toxicological properties, making their separation a critical analytical challenge.[1] This guide provides a comprehensive, objective comparison of two leading chromatographic techniques—Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC)—for the chiral resolution of primary amines. The insights and data presented herein are designed to empower you to make informed decisions for your analytical workflows.

At a Glance: SFC vs. HPLC for Chiral Primary Amine Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and often advantageous alternative to the more traditional High-Performance Liquid Chromatography (HPLC) for the enantiomeric separation of primary amines. While both techniques are highly effective, SFC frequently demonstrates comparable selectivities and resolutions to HPLC, while offering significant gains in analysis speed and a reduced environmental footprint.[1][2][3][4]

A key consideration in the separation of primary amines is their basic nature, which can lead to deleterious interactions with the silica support of the stationary phase, resulting in poor peak shapes. A study comparing the enantiomeric separation of 25 racemic primary amines on a cyclofructan-based chiral stationary phase (CSP) found that SFC provided the best overall peak symmetries.[2][3] In contrast, while normal-phase HPLC yielded the highest resolutions, it was at the expense of longer analysis times.[2][3] The polar organic mode in HPLC offered the shortest analysis times but with potentially compromised resolution compared to normal-phase HPLC.[2][3]

Core Principles and Mechanistic Insights

To understand the practical differences between SFC and HPLC for this application, it is essential to grasp their fundamental principles.

High-Performance Liquid Chromatography (HPLC)

HPLC is a well-established technique that utilizes a liquid mobile phase to transport a sample through a column packed with a stationary phase.[1] For chiral separations, the heart of the method lies in the use of a chiral stationary phase (CSP). These CSPs create a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with the stationary phase, leading to different retention times and thus, separation.[1] The separation can be performed in different modes, primarily normal-phase (NP-HPLC), reversed-phase (RP-HPLC), and polar organic (PO-HPLC). For primary amines, NP-HPLC and PO-HPLC are generally more successful than RP-HPLC.

Supercritical Fluid Chromatography (SFC)

SFC employs a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase.[5][6][7] A supercritical fluid exists at a temperature and pressure above its critical point, exhibiting properties of both a liquid and a gas. This results in low viscosity and high diffusivity, which are highly advantageous for chromatography. The low viscosity allows for higher flow rates without a significant loss in efficiency, leading to faster separations.[5][8] The high diffusivity enhances mass transfer, contributing to sharper peaks and better resolution. For the separation of polar compounds like primary amines, a polar organic solvent, such as methanol, is typically added to the CO2 mobile phase as a modifier.

Comparative Performance Analysis

Performance MetricSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Analysis Time Faster, due to higher optimal flow rates.[5][8]Generally longer, especially in normal-phase mode.[2][3]
Resolution Comparable to HPLC, with optimization.Can achieve very high resolution, particularly in normal-phase.[2][3]
Peak Shape Often superior for basic compounds like primary amines.[2]Prone to peak tailing for primary amines without proper additives.
Solvent Consumption Significantly lower, primarily uses CO2.[8]Higher, especially in normal-phase with organic solvents like hexane.
Environmental Impact "Greener" due to the use of non-toxic CO2.[5]Higher environmental impact due to the use of organic solvents.
Instrumentation Requires specialized SFC instrumentation.Standard HPLC systems are more widely available.[1]
Column Equilibration Faster, leading to higher throughput.[5]Can be time-consuming, especially when changing mobile phases.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the method development of enantiomeric separation of primary amines using both SFC and HPLC.

SFC Experimental Protocol

Instrumentation:

  • SFC system with a UV detector and back-pressure regulator.

Chiral Column:

  • A cyclofructan-based CSP, such as Larihc CF6-P, or a polysaccharide-based CSP.

Mobile Phase:

  • Supercritical CO2 with a polar modifier (e.g., methanol).

  • A common screening condition is a gradient of 5-50% methanol.[1]

  • Additives are crucial for good peak shape and resolution. A combination of an acidic additive like trifluoroacetic acid (TFA) and a basic additive like triethylamine (TEA) is often used (e.g., 0.3% TFA and 0.2% TEA in the methanol modifier).[1][2]

Typical Operating Parameters:

  • Flow Rate: 3.0 mL/min[2]

  • Back Pressure: 150 bar[2]

  • Column Temperature: 40°C

  • Detection: UV at a wavelength appropriate for the analyte (e.g., 254 nm).

Sample Preparation:

  • Dissolve the racemic primary amine in the initial mobile phase composition or a compatible solvent.

SFC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Separation cluster_data Data Processing Sample Dissolve Racemic Primary Amine Injection Inject Sample Sample->Injection System Equilibrate SFC System (CO2/Modifier + Additives) System->Injection Separation Enantiomeric Separation on Chiral Column Injection->Separation Detection UV Detection Separation->Detection Analysis Analyze Chromatogram (Resolution, Peak Shape) Detection->Analysis

Caption: General workflow for chiral SFC analysis of primary amines.

HPLC Experimental Protocol

Instrumentation:

  • Standard HPLC system with a UV detector.

Chiral Column:

  • A polysaccharide-based CSP (e.g., Chiralpak® series) or a cyclofructan-based CSP.

Mobile Phase (Normal-Phase):

  • A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., ethanol or isopropanol).

  • A basic additive like diethylamine (DEA) or TEA is typically required to improve peak shape.

Mobile Phase (Polar Organic):

  • A mixture of acetonitrile and an alcohol (e.g., methanol or ethanol).[3]

  • Acidic and basic additives (e.g., TFA and TEA) are often necessary.[3]

Typical Operating Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at an appropriate wavelength.

Sample Preparation:

  • Dissolve the racemic primary amine in the mobile phase or a miscible solvent.

HPLC_Workflow cluster_prep_hplc Sample & System Preparation cluster_analysis_hplc Chromatographic Separation cluster_data_hplc Data Processing Sample_HPLC Dissolve Racemic Primary Amine Injection_HPLC Inject Sample Sample_HPLC->Injection_HPLC System_HPLC Equilibrate HPLC System (Mobile Phase + Additives) System_HPLC->Injection_HPLC Separation_HPLC Enantiomeric Separation on Chiral Column Injection_HPLC->Separation_HPLC Detection_HPLC UV Detection Separation_HPLC->Detection_HPLC Analysis_HPLC Analyze Chromatogram (Resolution, Peak Shape) Detection_HPLC->Analysis_HPLC

Caption: General workflow for chiral HPLC analysis of primary amines.

Discussion: Making the Right Choice

The selection between SFC and HPLC for the enantiomeric separation of primary amines depends on the specific goals of the analysis, available instrumentation, and desired throughput.

When to Choose SFC:

  • High-Throughput Screening: The significantly faster analysis and column equilibration times make SFC the ideal choice for screening large numbers of compounds.[5][8]

  • Green Chemistry Initiatives: The drastic reduction in organic solvent consumption makes SFC an environmentally friendly and sustainable option.[5][8] This also leads to lower solvent purchase and disposal costs.[5]

  • Improved Peak Shape for Basic Compounds: SFC often provides better peak shapes for challenging basic compounds like primary amines compared to HPLC.[2]

  • Preparative Separations: The advantages of SFC in terms of speed and reduced solvent use are particularly pronounced in preparative-scale chiral separations.

When to Choose HPLC:

  • Instrument Availability: Standard HPLC systems are more commonly found in analytical laboratories.[1]

  • Established Methods: A vast library of established chiral separation methods using HPLC already exists.[1]

  • Complex Matrices: In some cases, HPLC may offer better compatibility with complex sample matrices.[1]

  • Highest Possible Resolution: While SFC offers excellent resolution, normal-phase HPLC can sometimes achieve superior separation, albeit with longer run times.[2][3]

Conclusion

Both SFC and HPLC are robust and reliable techniques for the enantiomeric separation of primary amines. While HPLC remains a workhorse in many laboratories, SFC presents a compelling alternative that offers significant advantages in terms of speed, efficiency, and sustainability. For laboratories focused on high-throughput analysis and green chemistry, SFC is an increasingly attractive and often superior choice for this challenging separation. The ultimate decision will be guided by the specific analytical needs, available resources, and desired performance characteristics of your laboratory.

References

  • A Comparative Guide: HPLC vs.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC Intern
  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC - NIH.
  • Analytical Advantages of SFC - Shimadzu.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC Intern
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • Chiral HPLC Method Development.
  • Easy Access to Rapid Chiral SFC Method Development for Non‐Chrom
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.

Sources

Structure-activity relationship of 6- and 8-substituted chroman-4-ones as SIRT2 inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating small-molecule modulators of epigenetic targets, the objective of this technical guide is to dissect the structure-activity relationship (SAR) of functionalized chroman-4-ones. Specifically, we will analyze their optimization as potent, selective inhibitors of Sirtuin 2 (SIRT2) and compare their performance against standard SIRT2 inhibitors in the field.

SIRT2 is a heavily studied NAD⁺-dependent deacetylase located predominantly in the cytosol. By targeting non-histone proteins such as α-tubulin, SIRT2 plays a crucial role in cell cycle regulation, making it a highly attractive therapeutic target for neurodegenerative disorders and various cancers[1][2].

Mechanistic Foundation: SIRT2 & Tubulin Deacetylation

The primary cellular consequence of targeted SIRT2 inhibition is the accumulation of hyperacetylated α-tubulin. To validate an inhibitor’s efficacy, researchers must track this specific signaling cascade.

SIRT2_Mechanism NAD NAD+ Cofactor SIRT2 SIRT2 Enzyme NAD->SIRT2 DeacTubulin Deacetylated α-Tubulin SIRT2->DeacTubulin Deacetylation AcTubulin Ac-α-Tubulin AcTubulin->SIRT2 Substrate Inhibitor 6,8-Substituted Chroman-4-one Inhibitor->SIRT2 Inhibition

SIRT2-mediated α-tubulin deacetylation pathway and blockade by chroman-4-one inhibitors.

Structural Optimization & SAR Analysis

Chroman-4-ones natively constitute a "privileged" oxa-pyran structural motif[3]. However, an unsubstituted scaffold possesses negligible SIRT2 affinity. Rational structural optimization has revealed three critical molecular dependencies necessary for nanomolar-to-micromolar potency:

1. The C-2 Alkyl Side Chain The introduction of an alkyl chain at the C-2 position is vital for anchoring the molecule into the deep lipophilic pocket of the SIRT2 active site. SAR data dictates that a linear pentyl (5-carbon) chain provides the optimal length to maximize hydrophobic interactions[4]. Any steric branching adjacent to the chroman ring (e.g., an isopropyl or phenyl substitution) causes structural clashes, resulting in a severe loss of inhibitory activity[4].

2. Halogen Substitutions at C-6 and C-8 The most potent enhancements to the chroman-4-one scaffold derive from introducing large, electron-withdrawing groups at the 6- and 8-positions[4][5].

  • Electronic Control : Halogens such as bromine (Br) and chlorine (Cl) decrease the electron density of the aromatic ring, which aligns with the charge requirements of the sirtuin active site[6].

  • Steric & Polarizability Dynamics : The larger atomic radius and polarizability of Bromine compared to Chlorine enhances binding affinity. The dual substitution in 6,8-dibromo-2-pentylchroman-4-one drives the IC₅₀ down to an impressive 1.5 µM, achieving complete selectivity over SIRT1 and SIRT3[4].

3. The Carbonyl Necessity (C-4) The intact C-4 carbonyl oxygen acts as a mandatory hydrogen bond acceptor. Experimental attempts to reduce the chroman-4-one ketone to an alcohol completely ablated SIRT2 inhibition, proving that the carbonyl is required either for direct substrate-pocket interactions or to enforce the conformational rigidity of the heterocycle[1][3].

Comparative Performance Table

To contextualize the performance of functionalized chroman-4-ones, the table below compares the structural features and target efficiencies of highly substituted derivatives against industry-standard SIRT2 inhibitors (e.g., AGK2, SirReal2, and Thiomyristoyl).

Compound NameMechanism / Chemical Classin vitro SIRT2 IC₅₀Isoform Selectivity (vs SIRT1/3)Key Structural Driver
6,8-Dibromo-2-pentylchroman-4-one Chroman-4-one1.5 µM> 100-fold[4]C-6/C-8 electron-withdrawing Br; lipophilic pentyl chain.
8-Bromo-6-chloro-2-pentylchroman-4-one Chroman-4-one4.5 µM> 50-fold[4]C-8 Br / C-6 Cl bulkiness; intact C-4 carbonyl.
AGK2 Quinolinyl-propenamide3.5 µM~10-fold[7][8]Cyano-propenamide geometry fitting active site.
SirReal2 Naphthalenylmethyl-thiazolyl0.14 µM> 1000-fold[9][10]Binds the expanded "selectivity pocket" of SIRT2.
Thiomyristoyl (TM) Substrate Mimetic0.028 µM> 650-fold[10][11]Direct competitive mimicry of long-chain acylation.

Application Insight: While compounds like SirReal2 and TM boast nanomolar in vitro IC₅₀ values, they often struggle with cellular permeability and poor solubility in whole-cell models. Chroman-4-ones present a highly desirable, low-molecular-weight scaffold (often < 400 g/mol ). Their capacity for structural side-chain modifications allows drug developers to effectively optimize pharmacokinetics—such as introducing hydroxyl or amide functionalities at the C-2 chain to boost hydrophilicity—without compromising the exceptional SIRT2 selectivity driven by the core C-6/C-8 aromatic substitutions[2][6].

Self-Validating Experimental Workflows

To ensure data integrity, any SAR study regarding SIRT2 inhibition must rely on a paired in vitro and in cellulo methodology. The following protocol provides a self-validating framework designed to eliminate false positives.

Workflow Step1 Synthesize 6-/8-Substituted Chroman-4-ones Step2 In Vitro Fluorometric SIRT2 Assay Step1->Step2 Step3 Determine IC50 & Selectivity Profiling Step2->Step3 Step4 Cellular Assays (MCF-7 / A549) Step3->Step4 Select Potent Hits Step5 Western Blot for Ac-α-Tubulin Accumulation Step4->Step5 Target Validation

Step-by-step validation workflow for screening chroman-4-one SIRT2 inhibitors.

Protocol 1: Fluorometric Enzymatic Deacetylation Assay

Causality: Measuring naked enzymatic turn-over relies on a substrate conjugated to a fluorophore that is sterically shielded. The secondary developer (a trypsin-like protease) cannot cleave the peptide unless SIRT2 has successfully removed the acetyl group[6]. A drop in fluorescence definitively equates to successful SIRT2 enzymatic blockade.

  • Reagent Preparation: Dilute recombinant human SIRT2 (0.5 U/reaction) in 50 mM Tris-HCl buffer (pH 8.0) containing 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl₂.

  • Compound Equilibration: Pre-incubate the enzyme with serial dilutions of the chroman-4-one inhibitor (0.1 µM to 200 µM) for 15 minutes at 37°C.

  • Substrate Initiation: Introduce 500 µM NAD⁺ and the fluorogenic acetylated-lysine substrate (e.g., an α-tubulin derived sequence). Incubate for 45 minutes at 37°C.

  • Developer Addition & Readout: Quench the reaction by adding the protease developer. Read the plate on a microplate fluorometer at Ex/Em = 360/460 nm.

Protocol 2: In Cellulo Target Engagement (Western Blot)

Causality: In vitro potency does not guarantee membrane permeability. This assay demonstrates true intracellular target engagement by quantifying the physiological downstream event: the failure of the cell to deacetylate tubulin[6][10].

  • Cell Treatment: Seed breast cancer (MCF-7) or lung carcinoma (A549) cells and treat with the chroman-4-one hit compound (e.g., 5 µM – 25 µM) for 24 hours.

  • Lysis & Stabilization (Critical): Extract proteins using a cold RIPA lysis buffer. Crucial: You must supplement the buffer with Trichostatin A (TSA) and Nicotinamide (NAM). This inhibits endogenous non-SIRT and SIRT deacetylases upon lysis, permanently "locking in" the exact cellular acetylation state.

  • Immunoblotting: Resolve 20 µg of lysate via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies for Acetyl-α-Tubulin (Lys40) and Total α-Tubulin.

  • Validation: A validated SIRT2 inhibitor will show a dose-dependent increase in the Acetyl-α-Tubulin/Total-Tubulin band density ratio compared to vehicle-treated controls.

References

  • Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Fridén-Saxin, M., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry.[Link]

  • Outeiro, T.F., et al. (2007). Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease. Science.[Link]

  • Zhang, Y., et al. (2015). Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. Scientific Reports.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.